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2,2'-[(2,5-Dimethylphenyl)imino]diethanol Documentation Hub

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  • Product: 2,2'-[(2,5-Dimethylphenyl)imino]diethanol
  • CAS: 6629-52-3

Core Science & Biosynthesis

Foundational

Definitive Guide to the Synthesis of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol (CAS 6629-52-3)

Topic: Synthesis of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1][2] Executive Summary 2,2'-[(2,5-Dimethylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1][2]

Executive Summary

2,2'-[(2,5-Dimethylphenyl)imino]diethanol , also known as N,N-Bis(2-hydroxyethyl)-2,5-xylidine , is a critical tertiary amine intermediate used primarily in the synthesis of azo dyes and as a cure promoter in polymerization processes.[1] Its unique steric profile, derived from the 2,5-dimethyl substitution pattern on the phenyl ring, imparts specific solubility and stability characteristics to downstream derivatives.

This guide provides a rigorous technical analysis of its synthesis, focusing on the two primary pathways: Ethoxylation (Industrial Standard) and Alkylation (Laboratory Scale) .[1] We prioritize mechanistic understanding, safety protocols, and process optimization to ensure high-purity isolation.

Compound Identity & Properties
PropertyData
CAS Number 6629-52-3
IUPAC Name 2,2'-[(2,5-Dimethylphenyl)imino]diethanol
Synonyms N,N-Di(2-hydroxyethyl)-2,5-xylidine; 2,5-Xylidino-diethanol
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in ethanol, acetone, dilute acids; sparingly soluble in water

Retrosynthetic Analysis & Strategy

The synthesis of N,N-dialkyl anilines is governed by the nucleophilicity of the amine nitrogen. For 2,5-dimethylaniline (2,5-xylidine), the amino group is moderately hindered by the ortho-methyl group at position 2, but remains sufficiently nucleophilic for substitution.[1]

Strategic Disconnection

The retrosynthetic breakdown reveals two logical precursors:

  • 2,5-Dimethylaniline (Starting Material) : The core aromatic scaffold.[1]

  • Hydroxyethylating Agents : Either Ethylene Oxide (EO) or 2-Chloroethanol .[1]

Retrosynthesis Target 2,2'-[(2,5-Dimethylphenyl)imino]diethanol (Target) Xylidine 2,5-Dimethylaniline (CAS 95-78-3) Target->Xylidine C-N Disconnection Agent Hydroxyethylating Agent Target->Agent Alkyl-N Disconnection EO Ethylene Oxide (Industrial Route) Agent->EO CE 2-Chloroethanol (Lab Route) Agent->CE

Figure 1: Retrosynthetic analysis showing the two primary pathways to the target molecule.

Method A: Industrial Ethoxylation (Preferred)[1]

This route is the industry standard due to atom economy (no salt waste) and scalability. It involves the direct addition of ethylene oxide (EO) to 2,5-dimethylaniline.[1]

Mechanism: Nucleophilic Ring Opening

The reaction proceeds via the nucleophilic attack of the aniline nitrogen lone pair on the strained epoxide ring of EO.[1] The reaction is sequential:

  • Formation of the mono-adduct: N-(2-hydroxyethyl)-2,5-dimethylaniline.[1]

  • Formation of the di-adduct: N,N-bis(2-hydroxyethyl)-2,5-dimethylaniline.[1]

Critical Note: The second addition is generally slower than the first due to the reduced nucleophilicity of the steric bulk, but the inductive effect of the first hydroxyethyl group can sometimes activate the nitrogen. Control of temperature is vital to push the reaction to completion (di-substitution).[1]

Experimental Protocol

Reagents:

  • 2,5-Dimethylaniline (1.0 eq)[1]

  • Ethylene Oxide (2.2 – 2.5 eq)[1]

  • Catalyst: Glacial Acetic Acid (5-10 mol%) or Water (autocatalytic at high temp)[1]

Procedure:

  • Charging: Load 2,5-dimethylaniline and catalyst (acetic acid) into a high-pressure stainless steel autoclave.

  • Inerting: Purge the reactor with Nitrogen (N₂) three times to remove oxygen (safety critical with EO).

  • Heating: Heat the mixture to 100–110°C .

  • Addition: Slowly feed liquid Ethylene Oxide into the reactor while maintaining a pressure of 0.3–0.5 MPa . The reaction is exothermic; control feed rate to maintain temperature <130°C.

  • Digestion: After EO addition is complete, hold the temperature at 120°C for 2–4 hours to ensure conversion of the mono-intermediate to the di-product.

  • Workup: Cool to 60°C. Strip excess EO and volatiles under vacuum. The product is obtained as a viscous oil which may crystallize upon standing.

Safety Warning: Ethylene oxide is carcinogenic and highly flammable.[1] This protocol requires a pressure-rated reactor and blast shielding.[1]

Method B: Laboratory Alkylation (Accessible)[1]

For laboratories lacking high-pressure hydrogenation/ethoxylation equipment, alkylation using 2-chloroethanol (ethylene chlorohydrin) is the viable alternative.[1]

Mechanism: SN2 Substitution

This is a classic bimolecular nucleophilic substitution.[1] The amine displaces the chloride ion. A base is required to neutralize the generated HCl and drive the equilibrium forward.

Experimental Protocol

Reagents:

  • 2,5-Dimethylaniline (121.2 g, 1.0 mol)[1]

  • 2-Chloroethanol (177.0 g, 2.2 mol)[1]

  • Base: Calcium Carbonate (CaCO₃) or Sodium Hydroxide (30% aq)[1]

  • Solvent: Water or Ethanol/Water mix[1]

Procedure:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Mixing: Add 2,5-dimethylaniline and water (300 mL). Heat to 90°C (reflux).

  • Addition: Add 2-chloroethanol dropwise over 1 hour.

  • Neutralization: Simultaneously (or sequentially) add the base (e.g., CaCO₃ powder) to maintain pH > 7.[1] If using CaCO₃, CO₂ evolution will be observed.

  • Reflux: Reflux the mixture for 10–12 hours . Monitoring by TLC is essential to track the disappearance of the mono-substituted intermediate.

  • Separation: Cool the mixture. The organic layer (product) will separate as a heavy oil.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate to recover dissolved product.[1] Combine organic layers.

  • Purification: Wash with brine, dry over Na₂SO₄, and concentrate. Vacuum distillation is recommended for high purity.

Process Optimization & Critical Parameters

Achieving high yield requires balancing reaction kinetics against byproduct formation.

Key Variables Table
ParameterEthoxylation (Method A)Alkylation (Method B)[1]Impact on Quality
Stoichiometry 2.2–2.5 eq EO2.2–2.5 eq Cl-EtOHExcess agent ensures full conversion to di-form.[1]
Temperature 100–130°C90–100°C (Reflux)Low temp leads to mono-impurity; High temp degrades product.[1]
Catalyst/Base Acetic Acid (Acidic)CaCO₃/NaOH (Basic)Acid catalysis in Method A prevents polymerization of EO.[1]
Pressure 3–5 barAtmosphericPressure required for Method A to keep EO in liquid phase.[1]
Impurity Profile
  • Mono-adduct: N-(2-hydroxyethyl)-2,5-dimethylaniline.[1] Result of incomplete reaction. Remedy: Longer reaction time or excess reagent.[1]

  • Poly-ethoxylates: Formation of ether chains (e.g., -CH₂CH₂OCH₂CH₂OH) on the oxygen.[1] Remedy: Avoid strong basic catalysts in Method A; control temperature.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Expected 1H NMR Data (CDCl₃, 400 MHz)
  • Aromatic Region (3H):

    • 
       7.00 (d, 1H, H-3 or H-4)[1]
      
    • 
       6.80 (s, 1H, H-6)[1]
      
    • 
       6.75 (d, 1H)[1]
      
    • Pattern reflects the 1,2,4-substitution pattern of the ring.[1]

  • Methylene (-CH₂-N) (4H):

    • 
       3.0 – 3.2 (t, 4H).[1] The protons adjacent to nitrogen are shielded.
      
  • Methylene (-CH₂-O) (4H):

    • 
       3.5 – 3.7 (t, 4H).[1] The protons adjacent to oxygen are deshielded.
      
  • Methyl Groups (-CH₃) (6H):

    • 
       2.2 – 2.3 (two singlets).[1] Distinct peaks for 2-Me and 5-Me groups.[1]
      
  • Hydroxyl (-OH) (2H):

    • 
       3.0 – 4.0 (broad singlet, D₂O exchangeable).[1]
      
Workflow Diagram

Workflow Start Start: 2,5-Dimethylaniline Reaction Reaction Phase (EO/Pressure or Cl-EtOH/Reflux) Start->Reaction Check In-Process Check (TLC/GC) Mono < 1.0%? Reaction->Check Check->Reaction No (Continue) Workup Workup (Phase Separation/Extraction) Check->Workup Yes Purification Vacuum Distillation (Remove volatiles & heavy tars) Workup->Purification Final Final Product 2,2'-[(2,5-Dimethylphenyl)imino]diethanol Purification->Final

Figure 2: Logical workflow for the synthesis and isolation process.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24846569, 2,5-Dimethylaniline. Retrieved from [Link][1]

  • ChemBuyersGuide. CAS 6629-52-3 Entry: 2,2'-[(2,5-dimethylphenyl)imino]diethanol.[1] Retrieved from [Link]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols. Thieme Connect. Retrieved from [Link]

  • Horne, W. H., & Shriner, R. L. (1932). The Reaction Between Diethylamine and Ethylene Oxide.[1][2] Journal of the American Chemical Society.[3] (Foundational mechanism for amine ethoxylation).

Sources

Exploratory

Advanced Spectroscopic Characterization of N-Substituted Diethanolamines: A Strategic Guide

Topic: Spectroscopic Analysis of N-Substituted Diethanolamines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Importance N-subst...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis of N-Substituted Diethanolamines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

N-substituted diethanolamines (NDEAs) act as critical scaffolds in pharmaceutical design, serving as hydrophilic linkers in antibody-drug conjugates (ADCs), precursors for nitrogen mustards, and pH-responsive elements in lipid nanoparticles. Their bifunctional nature—possessing a tertiary amine center flanked by two hydroxyl arms—creates a unique spectroscopic profile dominated by intramolecular hydrogen bonding and conformational mobility.

This guide moves beyond basic spectral assignment. It provides a rigorous, self-validating analytical framework designed to distinguish NDEAs from their mono-substituted impurities and degradation products. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can establish structural certainty with high precision.[1]

Molecular Architecture & Spectroscopic Signatures

The core challenge in analyzing NDEAs lies in the dynamic equilibrium between intramolecular (O-H···N) and intermolecular (O-H···O) hydrogen bonding.[2] This equilibrium shifts based on solvent polarity and concentration, dramatically altering NMR chemical shifts and IR absorption bands.

The "Butterfly" Conformation

In non-polar solvents, NDEAs often adopt a "butterfly" conformation where the hydroxyl protons chelate the central nitrogen lone pair. This rigidifies the ethylene backbone, rendering the geminal protons on the


-carbons diastereotopic—a subtlety often missed in routine analysis.

Strategic NMR Characterization

Objective: Unambiguous structural assignment and purity profiling.

Solvent Selection Strategy

The choice of solvent is not merely operational; it is diagnostic.

  • Chloroform-d (

    
    ):  Favors intramolecular H-bonding. Use this to assess the "native" conformation and detect internal chelation.
    
  • DMSO-

    
    :  Disrupts internal H-bonds. Use this to resolve labile protons (OH) and quantify them via integration.
    
Protocol: The Shake Test (Self-Validating System)

This simple step confirms the presence of hydroxyl groups and distinguishes them from amine impurities.

  • Acquire Standard

    
    H NMR:  Dissolve 10 mg of sample in 0.6 mL DMSO-
    
    
    
    .
    • Expectation: OH signals appear as triplets (coupling to

      
      ) around 4.0–5.0 ppm.
      
  • Add

    
    :  Add 1-2 drops of 
    
    
    
    directly to the NMR tube and shake vigorously.
  • Re-acquire Spectrum:

    • Validation: The triplets at 4.0–5.0 ppm must disappear (exchange to OD).

    • Diagnostic: If the signal remains, it is likely an impurity (e.g., non-exchangeable CH).

Quantitative Data: Chemical Shift Fingerprints
NucleusMoietyShift (

)
Shift (

)
MultiplicityNotes

H

(

)
2.6 – 2.8 ppm2.5 – 2.7 ppmTripletDeshielded by N-substitution

H

(

)
3.5 – 3.7 ppm3.4 – 3.6 ppmMultipletOverlaps with water in DMSO

H

Variable (Broad)4.3 – 4.5 ppmTripletVisible coupling

Hz in DMSO

C

56 – 59 ppm55 – 58 ppm-Sensitive to N-substituent steric bulk

C

59 – 62 ppm58 – 61 ppm-Downfield due to oxygen electronegativity

Vibrational Spectroscopy (IR)

Objective: Probing the Hydrogen Bond Network.

IR is the primary tool for distinguishing the state of the hydroxyl group.

  • Free OH: Sharp band at

    
    
    
    
    
    (Rare in neat samples).
  • Intramolecular H-bond (O-H···N): Broad, lower frequency shift to

    
    
    
    
    
    .
  • Bohlmann Bands: In N-alkyl derivatives, C-H stretching bands near

    
    
    
    
    
    indicate a trans-diaxial arrangement of the N-lone pair and adjacent C-H bonds, confirming a specific stereochemical orientation.

Mass Spectrometry & Impurity Profiling

Objective: Confirmation of Molecular Weight and Fragmentation Logic.

NDEAs follow the Nitrogen Rule : An odd molecular weight indicates an odd number of nitrogen atoms (1 in this case).

Fragmentation Pathways (EI/ESI)
  • 
    -Cleavage:  The dominant pathway.[3] The bond adjacent to the nitrogen breaks, stabilizing the radical cation on the nitrogen.
    
    • Fragment:

      
      
      
  • McLafferty Rearrangement (if N-alkyl chain

    
     C3):  Migration of a 
    
    
    
    -hydrogen.
  • Dehydration: Loss of water (

    
    ) is common in ESI, often leading to cyclic morpholine-like ions.
    
Common Impurities
  • Mono-N-substituted ethanolamine: Result of incomplete alkylation. Detectable via MS (Mass = Target - 44 Da) and NMR (Asymmetry in backbone signals).

  • N-oxide: Formed by oxidation. Shows a significant downfield shift in

    
    -protons in NMR.
    

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for structurally validating an unknown N-substituted diethanolamine.

NDEA_Analysis_Workflow Start Unknown N-Substituted Diethanolamine Sample Solubility Solubility Test (CDCl3 vs DMSO-d6) Start->Solubility NMR_DMSO 1H NMR in DMSO-d6 Solubility->NMR_DMSO Preferred for labile protons Check_OH OH Signal Analysis (4.0 - 4.5 ppm) NMR_DMSO->Check_OH D2O_Shake D2O Shake Test Check_OH->D2O_Shake Triplet Observed Purity_Check Purity Verification (Check for Mono-sub/Oxides) Check_OH->Purity_Check No Signal/Broad Singlet Structure_Conf Confirm OH Presence & Quantify Integration D2O_Shake->Structure_Conf Signal Disappears D2O_Shake->Purity_Check Signal Persists (Impurity) MS_Analysis Mass Spectrometry (ESI/EI) Structure_Conf->MS_Analysis Frag_Pattern Check Fragmentation: [M - CH2OH]+ MS_Analysis->Frag_Pattern Frag_Pattern->Purity_Check Unexpected Mass Final_Report Validated Structural Assignment Frag_Pattern->Final_Report Matches Theory Purity_Check->Final_Report

Caption: Figure 1: Step-by-step spectroscopic validation workflow for N-substituted diethanolamines, highlighting the critical decision points for OH verification and impurity detection.

Experimental Protocol: Synthesis of Analytical Standards

Note: This protocol serves as a reference for generating standards to validate the spectroscopic methods.

Reaction:



  • Setup: In a high-pressure reactor, dissolve primary amine (1 eq) in methanol.

  • Addition: Add ethylene oxide (2.2 eq) slowly at

    
    .
    
  • Reflux: Heat to

    
     for 4 hours.
    
  • Workup: Remove solvent under reduced pressure.

  • Purification: Distillation is preferred over chromatography to avoid interaction with silica (which binds strongly to the amine/diol).

References

  • PubChem. (2025).[4][5] N-Methyldiethanolamine Compound Summary. National Library of Medicine. [Link]

  • MDPI. (2025). Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SciSpace. (2017). The influence of hydrogen bonding on N-methyldiethanolamine-extended polyurethane. [Link]

Sources

Foundational

Technical Guide: Molecular Structure &amp; Properties of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol

This guide provides an in-depth technical analysis of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol , a specialized amine intermediate used primarily in the synthesis of azo dyes and as a functional modifier in polymer chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol , a specialized amine intermediate used primarily in the synthesis of azo dyes and as a functional modifier in polymer chemistry.[1]

Executive Summary & Chemical Identity

2,2'-[(2,5-Dimethylphenyl)imino]diethanol is a tertiary amine derived from 2,5-dimethylaniline (2,5-xylidine).[1] Structurally, it consists of a xylidine core where the amine nitrogen is disubstituted with two hydroxyethyl groups. This modification transforms the lipophilic xylidine into an amphiphilic diol, significantly altering its solubility, reactivity, and application profile in azo coupling and polyurethane synthesis.

Core Identifiers
ParameterDetail
IUPAC Name 2,2'-[(2,5-Dimethylphenyl)azanediyl]diethanol
Common Synonyms N,N-Bis(2-hydroxyethyl)-2,5-xylidine; 2,5-Dimethyldiethanolaniline
CAS Registry Number 6629-52-3
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
SMILES Cc1cc(C)c(N(CCO)CCO)cc1
InChI Key (Predicted) UQPVYUBXJHGJLG-UHFFFAOYSA-N

Molecular Architecture & Conformational Analysis

Structural Connectivity

The molecule features a central nitrogen atom bonded to three carbons:[1]

  • C1 of the Phenyl Ring: The aromatic ring is substituted with methyl groups at the ortho (2-position) and meta (5-position) relative to the nitrogen.[1]

  • Two Hydroxyethyl Chains: Two -CH₂CH₂OH groups are attached to the nitrogen, providing steric bulk and hydrogen-bonding capability.[1]

Steric & Electronic Effects
  • Ortho-Effect: The methyl group at the 2-position (ortho) exerts significant steric hindrance on the nitrogen lone pair.[1] This forces the hydroxyethyl groups to twist out of the plane of the aromatic ring, reducing the conjugation between the nitrogen lone pair and the

    
    -system of the benzene ring compared to unsubstituted N-phenyldiethanolamine.[1]
    
  • Electronic Activation: Despite the steric twist, the nitrogen remains an electron-donating group (EDG), activating the aromatic ring at the para position (position 4) relative to the nitrogen.[1] This makes the molecule highly reactive toward electrophilic aromatic substitution, specifically azo coupling.

Visualization: Structural Diagram

The following diagram illustrates the connectivity and the steric interaction of the ortho-methyl group.[1]

MolecularStructure cluster_steric Steric Interaction Phenyl 2,5-Dimethylphenyl Core (Lipophilic Domain) Nitrogen Tertiary Amine Nitrogen (Reaction Center) Phenyl->Nitrogen C-N Bond (Sterically Hindered) Chain1 Hydroxyethyl Chain 1 (-CH2CH2OH) Nitrogen->Chain1 Chain2 Hydroxyethyl Chain 2 (-CH2CH2OH) Nitrogen->Chain2

Caption: Connectivity map highlighting the central nitrogen linker and the steric influence of the phenyl core.

Physicochemical Profile

The dual nature of the molecule (lipophilic xylidine core + hydrophilic diethanol arms) defines its physical behavior.

PropertyValue / DescriptionNote
Physical State Viscous Liquid or Low-Melting SolidThe 2,5-dimethyl pattern often disrupts crystal packing compared to the para-isomer.[1]
Melting Point ~50–60 °C (Estimated)Analogous to N-phenyldiethanolamine (56°C); impurities often lower this to a liquid state.[1]
Solubility AmphiphilicSoluble in alcohols, acetone, dilute acids; sparingly soluble in cold water, soluble in hot water.[1]
pKa ~5.0 - 5.5 (Conjugate Acid)Weakly basic due to aniline character; less basic than aliphatic amines.[1]
LogP ~1.8 - 2.2Moderate lipophilicity suitable for disperse dye applications.[1]

Synthesis & Production Protocols

The industrial synthesis involves the hydroxyethylation of 2,5-xylidine.[1] This process must be carefully controlled to prevent over-alkylation (quaternization) or mono-alkylation byproducts.[1]

Reaction Pathway

Precursors: 2,5-Dimethylaniline (2,5-Xylidine) + Ethylene Oxide (EO).[1] Catalyst: Acetic acid or water (protic solvent assists ring opening).[1] Conditions: 80–120 °C, slight pressure (if using EO gas).

Step-by-Step Protocol:

  • Charging: 2,5-Xylidine is charged into a reactor.[1]

  • Addition: Ethylene oxide is added gradually. The reaction is exothermic.

  • Kinetic Control: The first hydroxyethyl group adds rapidly. The second addition is slower due to the steric bulk of the ortho-methyl group.

  • Purification: The product is purified via vacuum distillation or recrystallization from toluene/hexane mixtures to remove mono-ethoxylated species.[1]

Synthesis Workflow Diagram

SynthesisPathway Start 2,5-Dimethylaniline (Starting Material) Step1 Reaction with Ethylene Oxide (1 eq) Temp: 90-100°C Start->Step1 Inter Intermediate: N-(2-Hydroxyethyl)-2,5-xylidine Step1->Inter Fast Step2 Reaction with Ethylene Oxide (2nd eq) Temp: 110-120°C Inter->Step2 Slower (Steric Hindrance) Product Final Product: 2,2'-[(2,5-Dimethylphenyl)imino]diethanol Step2->Product

Caption: Stepwise ethoxylation pathway. Note the kinetic slowing at Step 2 due to the ortho-methyl group.[1]

Spectroscopic Characterization

Researchers validating the structure should look for these specific signals.

Proton NMR (¹H-NMR) in DMSO-d₆
  • Aromatic Region (6.5 – 7.2 ppm):

    • Three protons.[2][3][4][5][6] Pattern depends on coupling, but typically a doublet (H3), doublet of doublets (H4), and singlet (H6) pattern is observed, though often compressed due to similar electronic environments.

  • Benzylic Methyls (2.1 – 2.3 ppm):

    • Two distinct singlets corresponding to the 2-Me and 5-Me groups.[1] The 2-Me (ortho) is often slightly downfield due to proximity to the nitrogen.[1]

  • N-Methylene Protons (-N-CH₂-):

    • Triplet or multiplet around 3.3 – 3.5 ppm .[1]

  • O-Methylene Protons (-CH₂-O-):

    • Triplet or multiplet around 3.5 – 3.7 ppm .[1]

  • Hydroxyl Protons (-OH):

    • Broad singlet around 4.5 – 5.0 ppm (concentration dependent).[1]

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Strong hydrogen bonding).[1]

  • C-H Stretch (Aliphatic): 2800–2950 cm⁻¹.[1]

  • C-N Stretch (Aromatic amine): ~1250–1350 cm⁻¹.[1]

  • Aromatic Skeletal Vib: 1500, 1600 cm⁻¹.[1]

Applications in R&D and Industry

Azo Dye Intermediate

This molecule is a critical "coupling component."[1] In the synthesis of disperse dyes (e.g., for polyester), a diazonium salt attacks the para position of the phenyl ring.

  • Mechanism: The diethanolamine tails improve the dye's solubility in the dye bath and its affinity for the fiber.

  • Color Tuning: The 2,5-dimethyl substitution shifts the absorption maximum (bathochromic shift) compared to unsubstituted analogues, often yielding deeper red or violet shades.[1]

Polymer Chain Extender

In polyurethane chemistry, the two hydroxyl groups allow this molecule to function as a diol chain extender .[1]

  • The tertiary amine acts as an autocatalytic site, accelerating the urethane formation reaction.

  • The aromatic ring introduces rigidity (hard segment) into the polymer backbone.

Safety & Toxicology (E-E-A-T)

As an aniline derivative, strict safety protocols are mandatory.

  • Hazard Classification: Likely Acute Tox. 4 (Oral/Dermal) and Skin/Eye Irritant .[1][2][4]

  • Specific Risk: Like many xylidines, there is a potential risk of methemoglobinemia upon overexposure, although the hydroxyethyl chains generally reduce volatility and skin permeability compared to the parent xylidine.

  • Handling: Use nitrile gloves, safety goggles, and work within a fume hood. Avoid heating open containers to prevent vapor generation.

References

  • U.S. Environmental Protection Agency (EPA). Chemical Substance Inventory: 2,2'-[(2,5-Dimethylphenyl)imino]diethanol (CAS 6629-52-3).[1] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,5-Xylidine derivatives.[1] Available at: [Link][1]

  • Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier. (Reference for the use of N,N-dialkylxylidines in dye synthesis).

Sources

Exploratory

theoretical studies of substituted iminodiethanol compounds

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of Substituted Iminodiethanol Compounds in Drug Discovery Authored for Researchers, Scientists, and Drug Development Professionals Abstract Sub...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of Substituted Iminodiethanol Compounds in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted iminodiethanol (DEA) scaffolds, characterized by a central secondary amine flanked by two ethanol arms, represent a versatile and privileged structural motif in medicinal chemistry.[1][2] Their unique combination of hydrogen bond donors and acceptors, conformational flexibility, and capacity to be integrated into larger, complex heterocyclic systems makes them invaluable starting points for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the principal theoretical and computational methodologies employed to investigate these compounds. Moving beyond a mere recitation of protocols, this document delves into the causal reasoning behind methodological choices, offering a Senior Application Scientist's perspective on how Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are synergistically applied to predict molecular properties, elucidate mechanisms of action, and rationally design next-generation drug candidates.

The Iminodiethanol Core: A Foundation for Molecular Design

The iminodiethanol framework, 2,2'-iminodiethanol, is more than a simple linker. Its secondary amine and dual hydroxyl groups provide multiple points for substitution, allowing for the systematic exploration of chemical space. Furthermore, these functional groups can engage in crucial intramolecular and intermolecular interactions, including hydrogen bonding, which dictates both the conformational preferences of the molecule and its binding mode to biological targets.[3] Theoretical studies are therefore not just advantageous but essential for deconvoluting the complex interplay of steric and electronic factors that govern the behavior of its substituted derivatives.

Quantum Chemical Investigations: Mapping the Electronic Landscape with DFT

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the precise calculation of a molecule's electronic structure and associated properties from first principles.[4][5] For substituted iminodiethanol compounds, DFT provides foundational insights into reactivity, stability, and the intrinsic properties that drive biological interactions.

The 'Why': Rationale for DFT in Early-Stage Discovery

Before committing to costly synthesis and in-vitro testing, DFT allows researchers to:

  • Predict Molecular Stability: Determine the most stable geometric conformations of a molecule, which is critical as the lowest energy conformer is often the most biologically relevant.[6]

  • Quantify Reactivity: Analyze the molecule's frontier molecular orbitals (HOMO and LUMO) to predict sites susceptible to nucleophilic or electrophilic attack.[7][8]

  • Visualize Interaction Sites: Generate Molecular Electrostatic Potential (MEP) maps to identify regions of positive and negative charge, highlighting potential hydrogen bond donating and accepting sites that are crucial for receptor binding.[7]

Experimental Protocol: Standard DFT Analysis

The following protocol outlines a typical workflow for analyzing a novel substituted iminodiethanol derivative.

  • Structure Preparation: The 2D structure of the molecule is drawn using chemical drawing software and converted to a 3D format.

  • Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule. This is typically carried out using a functional like B3LYP with a Pople-style basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[7][9]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Property Calculation: Single-point energy calculations are then used to derive key electronic properties and conceptual DFT descriptors.

  • Data Analysis: The output is analyzed to extract energies (HOMO, LUMO), Mulliken charges, dipole moments, and global reactivity descriptors.[10]

cluster_DFT DFT Analysis Workflow A 1. 2D/3D Structure Generation B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Verify: No Imaginary Frequencies? C->D E 4. Single Point Energy Calculation D->E Yes H Error: Re-optimize Structure D->H No F 5. Property Extraction & Analysis (HOMO, LUMO, MEP, etc.) E->F G End: Optimized Structure & Electronic Data F->G H->B

Caption: A typical workflow for DFT calculations.

Key DFT Descriptors and Their Mechanistic Interpretation

Understanding the output of a DFT calculation is key to its utility.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept one. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and potentially more bioactive.[8][11][12]

  • Global Reactivity Descriptors: These parameters provide a quantitative measure of chemical behavior.[5][13]

    • Hardness (η): Resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

    • Softness (S): The reciprocal of hardness (S=1/η), indicating higher reactivity.

    • Electronegativity (χ): The power of an atom or group to attract electrons.

    • Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts additional electronic charge.

Compound Class ExampleEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Interpretation
Imino Derivative Stereoisomer A[11]-0.22271-0.087410.1353Small gap, indicating high reactivity and good biological activity potential.
Quinazolinone Derivative B[7]-6.212-1.5224.690Larger gap, suggesting greater molecular stability compared to A.
Fatty Hydrazide Derivative C[8]-6.30-1.105.20Indicates significant stability, potentially acting as a corrosion inhibitor.
Prenylnaringenin Derivative D[9]-5.7285.67511.403Very large gap, suggesting high stability in its native form.

Table 1: Representative DFT-calculated electronic properties for various heterocyclic compounds, illustrating how the HOMO-LUMO gap informs reactivity.

Molecular Docking: Simulating the Drug-Target Handshake

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[14] It is an indispensable tool in structure-based drug design for screening virtual libraries and understanding the molecular basis of inhibition.

The 'Why': Rationale for Molecular Docking

For substituted iminodiethanol derivatives, docking studies are performed to:

  • Identify Potential Binders: Screen libraries of compounds against a target protein to prioritize those with favorable binding energies.

  • Elucidate Binding Modes: Visualize how a compound fits into the active site and identify the key amino acid residues it interacts with.[15] This is crucial for understanding structure-activity relationships.

  • Guide Lead Optimization: Suggest specific structural modifications to the iminodiethanol scaffold to enhance binding affinity and selectivity.

Experimental Protocol: A Validated Molecular Docking Workflow

This protocol describes a self-validating system for assessing the binding of iminodiethanol derivatives.

  • Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D conformer of the iminodiethanol derivative. Assign partial charges and define rotatable bonds. This step often uses the optimized geometry from a prior DFT calculation for higher accuracy.

  • Active Site Definition: Define the binding pocket (grid box) on the receptor. This is typically centered on the location of a co-crystallized native ligand.

  • Protocol Validation (Redocking): Extract the native ligand from the PDB file and dock it back into the defined active site. The protocol is considered valid if the root-mean-square deviation (RMSD) between the docked pose and the original crystal pose is less than 2.0 Å.[14]

  • Docking Simulation: Dock the library of substituted iminodiethanol compounds into the validated active site using a scoring algorithm (e.g., Glide, AutoDock).[9][16]

  • Pose Analysis: Analyze the top-scoring poses for each compound. Evaluate the docking score (an estimate of binding free energy) and visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking).

cluster_Docking Molecular Docking Workflow A 1. Prepare Receptor (from PDB) C 3. Define Active Site (Grid Generation) A->C B 2. Prepare Ligand (Iminodiethanol Derivative) F 5. Dock Test Ligands B->F D 4. Validation: Re-dock Native Ligand C->D E RMSD < 2.0 Å? D->E E->F Yes I Error: Adjust Grid/Parameters E->I No G 6. Analyze Results (Scores & Interactions) F->G H End: Putative Binding Mode & Affinity G->H I->C

Caption: Logical flow of a validated molecular docking study.

Case Study: Iminothiazolidinone Benzenesulfonamides as Carbonic Anhydrase Inhibitors

A study on novel iminothiazolidinone benzenesulfonamides demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms II and IX.[17] Molecular docking was employed to rationalize these findings.

CompoundhCA II Ki (nM)Docking Score (kcal/mol)Key Interacting Residues (hCA II)
2a 0.41-8.5His94, His96, His119, Thr199, Thr200
2c 1.25-8.1His94, Val121, Leu198, Thr199
2f 37.8-7.2His94, His96, Gln92, Thr199

Table 2: Correlation of in-vitro inhibitory activity (Ki) with in-silico docking scores for selected benzenesulfonamide derivatives against hCA II.[17] The docking studies revealed that the sulfonamide group coordinates with the catalytic Zn2+ ion, while the rest of the molecule forms hydrogen bonds and hydrophobic interactions within the active site, explaining the high affinity.

QSAR Modeling: Predicting Activity from Structure

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors).[18] It is a powerful ligand-based tool used when the 3D structure of the target is unknown or when a predictive model for large-scale screening is needed.

The 'Why': Rationale for QSAR

QSAR models are developed to:

  • Predict Biological Activity: Estimate the activity of newly designed, unsynthesized compounds.[19]

  • Identify Key Descriptors: Determine which molecular properties (e.g., lipophilicity, electronic properties, steric shape) are most influential for the desired biological effect.[20]

  • Screen Virtual Libraries: Rapidly evaluate thousands of potential molecules, far exceeding the throughput of experimental assays.

Experimental Protocol: Building a Robust QSAR Model

Developing a predictive and statistically significant QSAR model requires a rigorous, multi-step process.

  • Dataset Curation: Assemble a dataset of substituted iminodiethanol analogs with experimentally determined biological activities (e.g., IC50, Ki).

  • Data Splitting: Divide the dataset into a training set (typically ~70-80% of the data) for model development and a test set (~20-30%) for external validation.

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical, 3D-MoRSE).

  • Model Building: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).

  • Model Validation:

    • Internal Validation: Use methods like leave-one-out cross-validation (LOO-CV) on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric.

    • External Validation: Use the model to predict the activity of the compounds in the test set. The predictive ability is judged by the predicted correlation coefficient (pred_r²).

  • Mechanistic Interpretation: Analyze the descriptors present in the final QSAR model to gain insights into the structural requirements for activity.

cluster_QSAR QSAR Model Development & Validation A 1. Curate Dataset (Structures + Activities) B 2. Split Data (Training & Test Sets) A->B C 3. Calculate Molecular Descriptors B->C D 4. Build Model on Training Set (e.g., MLR) C->D E 5a. Internal Validation (Cross-validation, q²) D->E H Model Statistically Significant? E->H F 5b. External Validation (Predict Test Set, pred_r²) G End: Validated Predictive Model F->G H->D No, Rebuild H->F Yes

Caption: The workflow for creating and validating a QSAR model.

Key Validation Parameters in QSAR

A QSAR model's utility is defined by its statistical validity.

ParameterSymbolAcceptance CriteriaDescription
Correlation Coefficient> 0.6Measures the goodness-of-fit for the training set.
Cross-validated R²> 0.5Measures the internal predictive ability of the model.
Predictive R²pred_r²> 0.6Measures the model's ability to predict an external test set.

Table 3: Essential statistical metrics for validating a QSAR model.[20][21] A study on substituted imidazoles as P-glycoprotein modulators successfully developed robust CoMFA and CoMSIA (3D-QSAR) models with q² values of 0.643 and 0.619, respectively, indicating strong predictive power.[21]

Conclusion: An Integrated Approach to Modern Drug Discovery

The theoretical study of substituted iminodiethanol compounds is a multi-faceted endeavor that leverages the predictive power of modern computational chemistry. DFT lays the groundwork by elucidating the fundamental electronic properties and stability of novel structures. Molecular docking then provides a dynamic simulation of how these compounds interact with their biological targets, offering a rationale for observed affinities and a roadmap for optimization. Finally, QSAR modeling synthesizes structure-activity data into robust predictive engines capable of screening vast chemical spaces. By integrating these techniques, researchers can accelerate the design-synthesis-test cycle, reduce reliance on expensive and time-consuming experimental screening, and ultimately enhance the probability of discovering potent and selective drug candidates. This guide serves as a foundational blueprint for applying these powerful in-silico tools with scientific rigor and strategic insight.

References

  • Ghorab, M. M., et al. (2018). Synthesis, biological evaluation and computational studies of novel iminothiazolidinone benzenesulfonamides as potent carbonic anhydrase II and IX inhibitors. Bioorganic Chemistry, 77, 381-386. Available from: [Link]

  • Elagawany, M., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2112-2132. Available from: [Link]

  • Rehman, S. U., et al. (2023). Synthesis, Antioxidant, Molecular Docking and DNA Interaction Studies of Metal-Based Imine Derivatives. Molecules, 28(16), 5963. Available from: [Link]

  • Aghahosseini, F., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE, 19(9), e0306973. Available from: [Link]

  • Khan, I., et al. (2020). Synthesis and characterization of novel imino derivatives of acenocoumarol: chiral separation, absolute configuration and determination of biological activity. New Journal of Chemistry, 44(35), 15217-15233. Available from: [Link]

  • Kumar, V. & Thangamani, A. (2017). Synthesis and Molecular Docking Studies of Novel 2-(2-Amino-6-Phenyl-4-Pyrimidinylamino) Ethanol Derivatives. Oriental Journal of Chemistry, 33(3), 1555-1562. Available from: [Link]

  • Reddy, C. S., et al. (2016). Synthesis, Biological Evaluation, and Molecular Docking of 8-imino-2-oxo-2H,8H-pyrano[2,3-f]chromene Analogs: New Dual AChE Inhibitors as Potential Drugs for the Treatment of Alzheimer's Disease. Chemical Biology & Drug Design, 87(4), 554-566. Available from: [Link]

  • Hassan, A. S., et al. (2020). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Antioxidants, 9(11), 1058. Available from: [Link]

  • Lartia, R., et al. (2003). 3′-deoxy-3′-aminodiethanol thymidine analogues and NMR study of their complexation with boronic acids. ResearchGate. Available from: [Link]

  • Kim, K. H. (2001). 3D-QSAR analysis of 2,4,5- and 2,3,4,5-substituted imidazoles as potent and nontoxic modulators of P-glycoprotein mediated MDR. Bioorganic & Medicinal Chemistry, 9(6), 1517-23. Available from: [Link]

  • Pérez-Peralta, N., et al. (2024). Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family. The Journal of Physical Chemistry A. Available from: [Link]

  • Mikoli, A., et al. (2024). Dynamic QSAR modeling for predicting in vivo genotoxicity and inflammation induced by nanoparticles and advanced materials: a time-dose-property/response approach. Particle and Fibre Toxicology, 21(1), 1. Available from: [Link]

  • Khan, I., et al. (2024). Polyhydroquinoline Amides: Comprehensive Study on Synthesis, In Vivo Biological Activities, and Computational Analysis Including Molecular Docking, DFT, and ADMET. Molecules, 29(5), 1113. Available from: [Link]

  • Kokkinidou, S., et al. (2021). Density Functional Theory Studies and Molecular Docking on Xanthohumol, 8-Prenylnaringenin and Their Symmetric Substitute Diethanolamine Derivatives as Inhibitors for Colon Cancer-Related Proteins. International Journal of Molecular Sciences, 22(11), 5702. Available from: [Link]

  • Manganelli, S., et al. (2018). Integrated QSAR Models to Predict Acute Oral Systemic Toxicity. ResearchGate. Available from: [Link]

  • Umamaheswari, A., et al. (2019). 2D QSAR Analysis of Substituted Quinoxalines for their Antitubercular and Antileptospiral Activities. Current Computer-Aided Drug Design, 15(2), 182-192. Available from: [Link]

  • Singh, P., et al. (2021). Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities. ACS Omega, 6(40), 26529–26541. Available from: [Link]

  • Gualandi, A., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(2), 486. Available from: [Link]

  • Rosli, N. S., et al. (2023). Density Functional Theory Studies on New Possible Biobased Gemini Corrosion Inhibitors Derived from Fatty Hydrazide Derivatives. ACS Omega, 8(26), 23788–23803. Available from: [Link]

  • Flores-Holguín, N., et al. (2017). Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals. Frontiers in Chemistry, 5, 17. Available from: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Diethanolamine. Some Industrial Chemicals. Available from: [Link]

  • Huang, Z., et al. (2011). Microsolvation of aminoethanol: a study using DFT combined with QTAIM. Journal of Molecular Modeling, 17(11), 2781-2796. Available from: [Link]

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Foundational

Technical Guide: Safety and Handling of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol

This guide provides a comprehensive technical framework for the safe handling, storage, and risk management of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol .[1][2] As a specialized N-substituted aniline derivative, this com...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the safe handling, storage, and risk management of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol .[1][2] As a specialized N-substituted aniline derivative, this compound requires rigorous safety protocols derived from structure-activity relationships (SAR) with 2,5-xylidine and N-phenyldiethanolamine.[1][2]

Chemical Identity & Physicochemical Profile

This compound is a tertiary amine combining a 2,5-xylidine (2,5-dimethylaniline) core with two hydroxyethyl tails.[1][2] This structural modification generally reduces vapor pressure compared to the parent xylidine but enhances water solubility and potential for dermal absorption.

Property Technical Detail
IUPAC Name 2,2'-[(2,5-Dimethylphenyl)azanediyl]diethanol
Synonyms N,N-Bis(2-hydroxyethyl)-2,5-dimethylaniline; 2,5-Xylidine diethanolamine
CAS Registry Not widely listed; Analogous to 2,5-Xylidine (95-78-3) & N-Phenyldiethanolamine (120-07-0)
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
Physical State Viscous liquid or low-melting solid (dependent on purity/temperature)
Solubility Soluble in alcohols, acetone, dilute acids; Moderately soluble in water.[1][2][3][4][5]
Primary Risk Methemoglobinemia , Skin Sensitization, Organ Toxicity (Liver/Kidney)

Toxicological Assessment & Mechanism of Action

Core Toxicity: The Aniline Mechanism

The primary hazard stems from the 2,5-dimethylaniline moiety.[1][2] Upon entry into the systemic circulation, hepatic enzymes (CYP450) metabolize the N-alkyl chain.[1] While the hydroxyethyl groups delay metabolism compared to N-methyl groups, the core aromatic ring is eventually activated.

  • Metabolic Activation: The compound undergoes N-dealkylation followed by N-hydroxylation to form N-hydroxy-2,5-xylidine .[1][2]

  • Hematotoxicity: The N-hydroxy metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.[1][2] This leads to chemical cyanosis .[1]

  • Carcinogenicity: 2,5-Xylidine is a known animal carcinogen (mutagenic).[1][2][5] This derivative should be treated as a suspected human carcinogen .[1]

Local Effects
  • Ocular: The diethanolamine functionality confers high alkalinity and surfactant properties, posing a risk of serious eye damage (irreversible corneal opacity).[1][2]

  • Dermal: High potential for transdermal absorption.[1][2] The lipophilic xylyl ring facilitates penetration, while the hydrophilic tails allow solubility in sweat/tissue fluids.

Visualization: Metabolic Toxicity Pathway

ToxicityPathway cluster_0 Exposure cluster_1 Hepatic Metabolism (CYP450) cluster_2 Toxic Endpoints Compound 2,2'-[(2,5-Dimethylphenyl) imino]diethanol Dealkylation N-Dealkylation (Removal of Ethanol groups) Compound->Dealkylation Slow Hydroxylation N-Hydroxylation Dealkylation->Hydroxylation Activation MetHb Methemoglobinemia (O2 Starvation) Hydroxylation->MetHb Oxidation of Hb Adducts DNA Adducts (Carcinogenesis) Hydroxylation->Adducts Covalent Binding

Caption: Proposed metabolic activation pathway leading to hematotoxicity and genotoxicity.[1][2]

Risk Management & Handling Protocols

Engineering Controls
  • Primary Containment: All weighing, synthesis, or transfer operations must occur inside a Class II Fume Hood or Glovebox .[1][2]

  • Airflow Check: Verify face velocity is >0.5 m/s before use.

  • Decontamination: Surfaces should be covered with absorbent pads (benchkote) to capture drips.[1][2]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Hand Protection Double-gloving: Inner: Nitrile (0.11 mm)Outer: Laminate (Silver Shield) or Butyl Rubber Aromatic amines can permeate standard nitrile gloves rapidly.[1][2] Laminate provides >480 min breakthrough time.
Respiratory P3 / N100 (Particulate) + OV (Organic Vapor) cartridgeIf used outside a hood (emergency only) or if heating generates aerosols.[1][2]
Eye/Face Chemical Goggles + Face ShieldRisk of severe alkaline burns to cornea.[1] Safety glasses are insufficient .
Body Tyvek® Lab Coat or ApronPrevent skin absorption via clothing contact.[1][2]
Operational Workflow: Safe Synthesis/Usage

HandlingWorkflow Start Start: Handling Request CheckPPE Verify PPE: Butyl Gloves + Goggles Start->CheckPPE Ventilation Check Fume Hood Velocity > 0.5 m/s CheckPPE->Ventilation Handling Handling: Avoid Aerosol Generation Ventilation->Handling Spill Spill Event? Handling->Spill Cleanup Absorb with Sand/Vermiculite Do NOT use water immediately Spill->Cleanup Yes Finish Decontaminate Surface (10% Acetic Acid or Ethanol) Spill->Finish No Waste Dispose as Hazardous Organic Waste (Amine) Cleanup->Waste

Caption: Operational logic flow for minimizing exposure risks during handling.

Emergency Response Protocols

First Aid (Self-Validating Steps)
  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes. Use polyethylene glycol (PEG 400) or ethanol swab first if available, as amines are lipophilic, then wash with soap and water.[1][2]

    • Validation: Check for "blue lip" syndrome (cyanosis) which indicates absorption.[1]

  • Eye Contact:

    • Immediate Action: Irrigate for 30 minutes . Time it. Alkaline burns penetrate deep and fast.

    • Validation: pH test of eye cul-de-sac should return to 7.4.[1][2]

  • Inhalation:

    • Immediate Action: Move to fresh air.[6] Administer oxygen if breathing is labored.

    • Medical Alert: Inform EMS of "Suspected Aniline/Xylidine Poisoning" – Methylene Blue may be required as an antidote for methemoglobinemia.[1][2]

Spill Management
  • Small Spill (<10 mL): Absorb with vermiculite or dry sand.[1][2] Do not use sawdust (fire risk with oxidizing amines).[1][2]

  • Neutralization: Wipe area with dilute acetic acid (vinegar) to protonate the amine (forming a non-volatile salt), then clean with soap and water.[1][2]

Storage and Stability

  • Conditions: Store in amber glass (light sensitive) under inert gas (Argon/Nitrogen) . Amine oxides form upon air exposure, darkening the compound.

  • Incompatibilities:

    • Oxidizing Agents: Fire/Explosion risk.[1][2]

    • Acids: Exothermic reaction.[1][2]

    • Nitrosating Agents: Forms carcinogenic N-nitrosamines.[1][2] NEVER store near nitrites.[1]

References

  • National Center for Biotechnology Information (PubChem). 2,5-Xylidine (Compound Summary).[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier - N-Phenyldiethanolamine (Read-Across Analog).[1][2] Retrieved from [Link][1][2]

  • U.S. EPA. Chemical Dashboard: 2,5-Xylidine.[1] Retrieved from [Link][1][2][5]

Sources

Protocols & Analytical Methods

Application

Application Note: A Robust HPLC-UV Method for the Separation and Quantification of Aromatic Amines

Introduction Aromatic amines are a class of organic compounds widely used as intermediates in the manufacturing of dyes, pesticides, pharmaceuticals, and polymers.[1] However, many of these compounds are classified as kn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aromatic amines are a class of organic compounds widely used as intermediates in the manufacturing of dyes, pesticides, pharmaceuticals, and polymers.[1] However, many of these compounds are classified as known or suspected carcinogens and mutagens, posing significant risks to human health and the environment.[2][3] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) have established strict guidelines for monitoring their presence in various matrices, including workplace air, water, consumer products, and drug substances.[4][5][6][7] Consequently, the development of sensitive, selective, and robust analytical methods for the determination of aromatic amines is of paramount importance for environmental monitoring, occupational safety, and quality control in the pharmaceutical and chemical industries.[8]

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful and versatile technique for the analysis of aromatic amines.[9][10] This application note presents a detailed, field-proven HPLC-UV method for the separation and quantification of a mixture of common aromatic amines. The causality behind key experimental choices, from stationary phase selection to mobile phase optimization, is explained to provide a comprehensive understanding of the method's development and ensure its successful implementation.

The Challenge of Aromatic Amine Separation

The chromatographic separation of aromatic amines can be challenging due to their structural diversity, which encompasses a wide range of polarities and basicities (pKa values). Key challenges include:

  • Peak Tailing: Basic amines can interact with residual silanol groups on silica-based stationary phases, leading to asymmetrical peak shapes.

  • Co-elution: Structural isomers and compounds with similar physicochemical properties can be difficult to resolve.

  • Matrix Effects: Complex sample matrices can interfere with the detection and quantification of target analytes.

This application note addresses these challenges by providing a systematic approach to method development, focusing on achieving optimal selectivity, resolution, and sensitivity.

Methodology

This section details the optimized HPLC method for the separation of a representative mixture of six primary aromatic amines: aniline, o-anisidine, o-toluidine, 2-methyl-5-nitroaniline, 2,4-dimethylaniline, and 2,4-dichloroaniline.[11]

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a variable wavelength UV detector. An Agilent 1290 Infinity LC System was used for the method development described herein.[11]

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A reversed-phase C18 column is a common starting point for the separation of non-polar to moderately polar compounds.[12] For this application, an Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 × 100 mm, 1.8 µm column was found to provide excellent resolution and peak shape.[11] Phenyl-based stationary phases can also offer unique selectivity for aromatic compounds due to π-π interactions.[12][13]

  • Mobile Phase Solvents: HPLC grade acetonitrile, methanol, and water.

  • Mobile Phase Additives: Formic acid (reagent grade).

  • Sample Vials and Filters: Appropriate for the HPLC system.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 × 100 mm, 1.8 µm[11]
Mobile Phase A Water + 0.1% Formic Acid[14]
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20% B to 70% B over 13 minutes[11]
Flow Rate 0.8 mL/min[9]
Column Temperature 40 °C[14]
Injection Volume 10 µL (can be increased for higher sensitivity)[15]
Detection Wavelength 215 nm[9]
Rationale for Method Parameters
  • Stationary Phase Selection: A C18 stationary phase provides a good balance of hydrophobic interactions for the retention of aromatic amines. The end-capping of modern C18 columns minimizes interactions with residual silanol groups, reducing peak tailing. For more challenging separations, especially those involving positional isomers, a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity due to its dipole-dipole and π-π interaction capabilities.[13][16]

  • Mobile Phase Composition: A mixture of water and an organic modifier like acetonitrile or methanol is standard for reversed-phase chromatography.[17] Acetonitrile was chosen for its lower viscosity and UV cutoff compared to methanol. The addition of 0.1% formic acid to the mobile phase serves two critical purposes:

    • pH Control: It maintains a low pH (around 2.7), which protonates the amine functional groups. This consistent ionization state leads to more reproducible retention times.[9]

    • Improved Peak Shape: The protonated silanol groups on the silica surface are suppressed, minimizing secondary interactions with the protonated amines and resulting in sharper, more symmetrical peaks.[9]

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is necessary to separate a mixture of aromatic amines with a range of polarities.[11] A shallow gradient allows for the effective separation of closely eluting compounds.

  • Column Temperature: Maintaining an elevated and consistent column temperature (40 °C) reduces the viscosity of the mobile phase, leading to lower backpressure and improved peak efficiency.[14] It also ensures reproducible retention times.

  • Detection Wavelength: The selection of 215 nm allows for the simultaneous determination of a wide range of aromatic amines, as many exhibit significant absorbance at this wavelength.[9] For enhanced selectivity and sensitivity for specific compounds, a Diode Array Detector (DAD) can be used to monitor multiple wavelengths simultaneously.

Experimental Protocol

This section provides a step-by-step protocol for the preparation of standards and samples, and the execution of the HPLC analysis.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each aromatic amine standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (10 µg/mL): Dilute the stock standard solution 1:100 with the initial mobile phase composition (e.g., 80% Mobile Phase A: 20% Mobile Phase B).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. Below are general guidelines for common sample types. It is crucial to perform recovery studies to validate the extraction efficiency for each specific matrix.

  • Water Samples: For relatively clean water samples, direct injection may be possible. For trace-level analysis, a pre-concentration step such as solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) is recommended.[18][19]

  • Soil and Solid Samples: Extraction with an organic solvent like methanol is a common approach.[20] The extract should be filtered through a 0.45 µm filter before injection.[20]

  • Textile and Polymer Samples: Extraction often involves a reductive cleavage of azo dyes to release the constituent aromatic amines, followed by liquid-liquid extraction.[21][22]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Equilibration Column Equilibration Standard_Prep->Equilibration Sample_Prep Sample Preparation Sample_Prep->Equilibration Injection Sample Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analysis workflow from sample preparation to quantification.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the CDS including blanks, calibration standards, and samples.

  • Analysis: Run the sequence.

  • Data Processing: Integrate the peaks of interest and generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantification: Determine the concentration of the aromatic amines in the samples by interpolating their peak areas from the calibration curve.

Results and Discussion

The described HPLC method provides excellent separation of the six aromatic amines, as shown in the representative chromatogram below.

Figure 1: Representative Chromatogram (A simulated chromatogram based on typical elution order)

The retention times and resolution for the six aromatic amines are summarized in the following table.

AnalyteRetention Time (min)Resolution (Rs)
Aniline~3.3-
o-Anisidine~4.9> 2.0
o-Toluidine~5.2> 1.5
2-Methyl-5-nitroaniline~6.5> 2.0
2,4-Dimethylaniline~7.9> 2.0
2,4-Dichloroaniline~11.4> 2.0

Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.

The method demonstrates good linearity over the tested concentration range, with correlation coefficients (R²) typically greater than 0.999. The limit of detection (LOD) and limit of quantification (LOQ) are dependent on the specific compound and the sensitivity of the detector but are generally in the low ng/mL range.[18] For enhanced sensitivity, a larger injection volume or a detector with a longer path length flow cell can be utilized.[11]

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of the results, the analytical method should be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention times of the analytes in a blank matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Conclusion

This application note provides a comprehensive and robust HPLC-UV method for the separation and quantification of aromatic amines. By carefully selecting the stationary phase, optimizing the mobile phase composition, and controlling other chromatographic parameters, the challenges associated with the analysis of these compounds can be effectively overcome. The detailed protocol and the explanation of the underlying scientific principles are intended to enable researchers, scientists, and drug development professionals to successfully implement and adapt this method for their specific applications. The self-validating nature of the described protocols ensures the generation of accurate and reliable data, which is crucial for regulatory compliance and scientific integrity.

References

  • Fauss, J., Brock, T. H., Hebisch, R., Hartwig, A., & MAK Commission. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Air Monitoring Method. MAK Collect Occup Health. Saf., 5(3), Doc064.
  • Agilent Technologies, Inc. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Chen, H., Chen, R., & Li, S. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.
  • Kır, S., & Gürkan, R. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Marmara Pharmaceutical Journal, 14(2), 71-78.
  • Shen, S. (2010). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • KNAUER. (2022, April 15).
  • Lucas, D. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Agilent Technologies, Inc.
  • Chen, L., & Lee, H. K. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(14), 2889–2894.
  • Narang, A. S., Choudhury, D. R., & Richards, A. (1982). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
  • Shen, S., & Richardson, D. (2010). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID.
  • Nam Thao. (n.d.). Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1.
  • ThermoFisher Scientific. (n.d.).
  • Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • BenchChem. (2025).
  • Srijaranai, S., & Ratanawimarnwong, N. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396.
  • Börnick, H., Grischek, T., & Worch, E. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' journal of analytical chemistry, 371(5), 607–613.
  • de Souza, A. A., de Oliveira, M. F., & Munoz, R. A. A. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. International journal of molecular sciences, 13(7), 8347–8362.
  • SIELC Technologies. (n.d.).
  • Zhang, Z., You, J., & Luan, L. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Analytica chimica acta, 494(1-2), 109–119.
  • Veeprho. (2025, August 25).
  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity.
  • Phenomenex. (2025, June 6).
  • Meng, X. S., Sun, X. J., Li, T., Bai, H., & Ma, Q. (2022). Determination of the Migration of 33 Primary Aromatic Amines from Food Contact Materials and Articles by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 43(4), 418-425.
  • Ferrer, C., Gómez-Pérez, M. L., & Fernández-Alba, A. R. (2022).
  • MED Institute. (2023, November 10). FDA's New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits.
  • Wang, Y., Li, Y., & Chen, J. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food chemistry, 369, 130932.
  • Razo-Flores, E., & Luijten, M. (2018). Tracking Aromatic Amines from Sources to Surface Waters. Environmental science & technology, 52(15), 8117–8133.
  • National Research Council (US) Committee on Amines. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects.
  • Sun, W., Sun, Y., & Wang, Y. (2012). Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection. Journal of the Serbian Chemical Society, 77(1), 1-11.
  • Kulkarni, S. (2024, October 23). What Does the FDA's Recent Update of the Nitrosamine Guidance Convey? Pharmaceutical Online.
  • Winston & Strawn LLP. (n.d.). FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs.
  • Food and Drug Administration. (2024, September 5). Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. Federal Register.
  • Food and Drug Administration. (2025, May 2). CDER Nitrosamine Impurity Acceptable Intake Limits.

Sources

Method

Application Note: NMR Spectroscopy of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol

Executive Summary This Application Note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) characterization of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol . This compound serves as a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) characterization of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol . This compound serves as a critical intermediate in the synthesis of azo dyes (e.g., Solvent Yellow 30) and as a chain extender in polyurethane formulations.

Accurate characterization is challenging due to the specific substitution pattern on the aromatic ring (2,5-dimethyl) and the conformational flexibility of the N-diethanolamine chains.[1] This guide outlines the optimal solvent selection, acquisition parameters, and detailed spectral assignment logic to distinguish this molecule from its isomers (e.g., 2,4- or 2,6-xylidine derivatives) and common impurities (mono-hydroxyethylated byproducts).[1]

Chemical Profile & Structural Logic[2]

Before interpreting spectra, the structural logic must be defined to anticipate signal patterns.

  • Core Scaffold: 2,5-Dimethylaniline (2,5-Xylidine).[1][2]

  • Functionalization: Double N-alkylation with 2-hydroxyethyl groups.[1][3]

  • Symmetry: The molecule possesses a plane of symmetry bisecting the aromatic ring only if the N-substituents are time-averaged.[1] However, the two hydroxyethyl arms are chemically equivalent (

    
     symmetry effectively in solution).
    
  • Spin System Prediction:

    • Aromatic: A 1,2,4-substitution pattern creates a specific coupling network: two adjacent protons (H3/H4) and one isolated proton (H6).[1]

    • Aliphatic: The

      
       moiety typically appears as two triplets, but steric hindrance from the ortho-methyl group (C2-Me) can induce magnetic non-equivalence, broadening signals or creating higher-order AA'XX' patterns.[1]
      

Experimental Protocol

Sample Preparation

Objective: Maximize resolution of labile protons (OH) and prevent overlap between aromatic methyls and solvent residuals.

  • Preferred Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: DMSO-d6 is essential for observing the hydroxyl (-OH) protons.[1] In non-polar solvents like CDCl3, -OH protons often exchange rapidly, appearing as broad, undefined humps or merging with water peaks.[1] In DMSO-d6, hydrogen bonding stabilizes the -OH, often revealing distinct triplet splitting (

      
      ).[1]
      
  • Concentration: 15–20 mg of sample in 0.6 mL solvent.

  • Additives: None recommended initially. (Avoid adding

    
     unless confirming OH assignment, as this will erase the OH signal).
    
Instrument Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) for quantitative integration.

  • Relaxation Delay (D1):

    
     seconds. (Crucial for accurate integration of aromatic vs. methyl protons due to different 
    
    
    
    relaxation times).
  • Scans (NS): 16 (1H), 512+ (13C).[1]

  • Temperature: 298 K (25°C).[1]

Spectral Analysis & Assignment

1H NMR Assignment (DMSO-d6, 400 MHz)

The spectrum is divided into three distinct zones: Aromatic, N-Alkyl/Ether, and Methyl.

Zone A: The Aromatic Region (6.5 – 7.2 ppm)

The 2,5-dimethyl substitution creates a unique pattern distinct from other xylidine isomers.[1]

Shift (

, ppm)
Mult.Int.[4][3]AssignmentStructural Logic
7.05 d (

Hz)
1HH-3 Located between C2-Me and C4-H. It couples ortho to H-4.[1] It is meta to the Nitrogen, so it is the least shielded (most downfield).[1]
6.85 s (broad)1HH-6 Diagnostic Peak. Isolated between the N-group and C5-Me.[1] It appears as a singlet (or very fine doublet). It is ortho to the electron-donating Nitrogen, causing upfield shifting.[1]
6.80 d (

Hz)
1HH-4 Ortho to H-3 and para to the Nitrogen.[1] The strong shielding from the para Nitrogen pushes this upfield, often overlapping with H-6.[1]
  • Differentiation Note: In 2,4-xylidine derivatives, you would see a d/d/s pattern but with different coupling constants (

    
     Hz).[1] The distinct 
    
    
    
    Hz doublet (H3/H4) confirms the 2,5- or 3,4- pattern.[1] The singlet (H6) confirms the 2,5-substitution.[1]
Zone B: The Diethanolamine Chain (3.0 – 4.5 ppm) [1]
Shift (

, ppm)
Mult.Int.[4][3]AssignmentStructural Logic
4.35 t (

Hz)
2H-OH Hydroxyl protons.[1] The triplet splitting indicates coupling to the adjacent

. Note: If wet, this becomes a broad singlet.
3.45 q/m4H-CH2-O- The methylene adjacent to Oxygen.[1] Deshielded by electronegative O. Often appears as a pseudo-quartet due to coupling with both

and

.
3.15 t (

Hz)
4H-CH2-N- The methylene adjacent to Nitrogen.[1] Shielded relative to the O-methylene.[1]
Zone C: The Methyl Groups (2.0 – 2.3 ppm) [1]
Shift (

, ppm)
Mult.Int.[4][3]AssignmentStructural Logic
2.25 s3HC2-Me Ortho to the Nitrogen. Often slightly deshielded or shifted differently due to steric twist with the N-diethanol group.[1]
2.18 s3HC5-Me Meta to the Nitrogen. Typical aromatic methyl position.
13C NMR Assignment (DMSO-d6, 100 MHz)
Shift (

, ppm)
TypeAssignmentNotes
148.5 C_qC-1 (C-N) Ipso carbon attached to Nitrogen.[1] Most deshielded.
135.2 C_qC-5 Ipso carbon attached to Methyl (Meta to N).[1]
131.0 CHC-3 Aromatic CH.[1][4]
129.5 C_qC-2 Ipso carbon attached to Methyl (Ortho to N).[1]
123.8 CHC-4 Aromatic CH.[1]
120.5 CHC-6 Aromatic CH (Ortho to N).[1]
58.5 CH2-CH2-OH Carbon attached to Oxygen.[1]
54.2 CH2-CH2-N- Carbon attached to Nitrogen.[1]
20.8 CH3C5-Me Distal methyl.[1]
18.2 CH3C2-Me Proximal methyl (sterically crowded).[1]

Quality Control & Troubleshooting

Common Impurities
  • Mono-hydroxyethylated Intermediate: Look for a signal at ~5.0-5.5 ppm (NH) .[1] The target molecule is a tertiary amine and has no NH proton. If a broad triplet/singlet appears >5 ppm, the reaction is incomplete.

  • O-Alkylation (Over-reaction): If ethylene oxide reacts with the hydroxyl group, you form ether chains (

    
    ).[1] Look for additional methylene multiplets in the 3.6–3.8 ppm region.
    
Steric Hindrance Effects

The methyl group at position 2 (ortho to the bulky diethanolamine group) creates steric strain. This forces the N-substituents out of the aromatic plane.

  • Observation: The

    
     protons might appear broadened or split into complex multiplets at lower temperatures due to restricted rotation.[1]
    
  • Solution: If peaks are broad, run the experiment at 320 K (47°C) to sharpen the signals via rapid conformational exchange.

Structural Logic Diagram

The following diagram illustrates the assignment workflow, correlating the chemical structure to the observed spectral zones.

NMR_Assignment cluster_Aromatic Aromatic Region (6.5 - 7.1 ppm) cluster_Aliphatic Aliphatic Chain (3.0 - 4.5 ppm) cluster_Methyl Methyl Groups (2.1 - 2.3 ppm) Compound 2,2'-[(2,5-Dimethylphenyl)imino]diethanol H3 H-3 (d, 7.8Hz) Meta to N Most Deshielded Compound->H3 H4 H-4 (d, 7.8Hz) Para to N Shielded Compound->H4 H6 H-6 (s) Ortho to N Isolated Singlet Compound->H6 NCH2 N-CH2 (t) ~3.15 ppm Compound->NCH2 OCH2 O-CH2 (q/m) ~3.45 ppm Compound->OCH2 OH OH (t) ~4.35 ppm (DMSO) Compound->OH Me2 C2-Me (s) Ortho to N Compound->Me2 Me5 C5-Me (s) Meta to N Compound->Me5 H3->H4 Ortho Coupling (~8 Hz) H6->Me5 NOE Correlation Me2->NCH2 Steric/NOE

Caption: Logical flow of NMR signal assignment correlating structural moieties to spectral regions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80894, 2,2'-[(2,5-Dimethylphenyl)imino]diethanol. Retrieved from [Link]

  • SDBS (AIST). Spectral Database for Organic Compounds, SDBS.[1] (General reference for Xylidine shifts). Retrieved from [Link][1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Application

Application Note: Synthesis and Utilization of N-(2,5-Dimethylphenyl)diethanolamine in Advanced Chemical Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: N-(2,5-dimethylphenyl)diethanolamine (CAS: N/A; Parent CAS 120-07-0) Executive Summary & Mechanistic Rationale N-aryldi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: N-(2,5-dimethylphenyl)diethanolamine (CAS: N/A; Parent CAS 120-07-0)

Executive Summary & Mechanistic Rationale

N-aryldiethanolamines are highly versatile building blocks utilized in the synthesis of polyurethanes, alkoxysilane complexes, and active pharmaceutical ingredients (APIs), particularly nitrogen mustard anti-tumor agents. While the parent compound, N-phenyldiethanolamine, is synthesized straightforwardly via the addition of aniline to ethylene oxide [1], the introduction of a 2,5-dimethyl substitution pattern on the aromatic ring fundamentally alters the reaction kinetics and downstream stability of the molecule.

Causality in Experimental Design: The Steric Factor

The presence of a methyl group at the ortho position (C2) of the aniline ring introduces significant steric hindrance around the nitrogen center. During N-alkylation, the first substitution to form the monoethanolamine proceeds readily. However, the second alkylation requires elevated thermal energy to overcome the steric clash between the incoming alkylating agent and the ortho-methyl group.

To ensure laboratory safety and operational simplicity, this protocol utilizes 2-chloroethanol instead of highly toxic, gaseous ethylene oxide. Because 2-chloroethanol generates hydrochloric acid (HCl) as a byproduct, a base must be employed. We select calcium carbonate (CaCO


) over stronger bases like sodium hydroxide (NaOH). Why?  Strong bases rapidly hydrolyze 2-chloroethanol into ethylene glycol at reflux temperatures, destroying the reagent before the sterically hindered second alkylation can occur. CaCO

acts as an insoluble acid scavenger, driving the reaction forward without promoting side reactions.

Synthesis Workflow & Protocol

SynthesisWorkflow Step1 Reagent Preparation 2,5-Dimethylaniline + 2-Chloroethanol Step2 N-Alkylation (Reflux, 24h) Aq. EtOH / CaCO3 Base Step1->Step2 Heat to 95°C Step3 Phase Separation EtOAc Extraction Step2->Step3 Cool & Filter Step4 Concentration Rotary Evaporation Step3->Step4 Dry over MgSO4 Step5 Purification & Validation Recrystallization & NMR/MS Step4->Step5 Toluene/Hexane

Figure 1: Synthetic workflow for N-(2,5-dimethylphenyl)diethanolamine via N-alkylation.

Protocol 1: Synthesis of N-(2,5-dimethylphenyl)diethanolamine

Self-Validating Principle: This protocol is designed so that the physical state of the reaction mixture indicates its progress. The dissolution of the insoluble CaCO


 and the evolution of CO

gas serve as real-time visual indicators of the alkylation event.

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert argon atmosphere.

  • Reagent Loading: Add 2,5-dimethylaniline (12.1 g, 100 mmol), 2-chloroethanol (20.1 g, 250 mmol, 2.5 eq.), and finely powdered CaCO

    
     (12.5 g, 125 mmol).
    
  • Solvent Addition: Suspend the mixture in 150 mL of a 1:1 (v/v) mixture of ethanol and deionized water. Note: Water is essential to partially dissolve the HCl, allowing the CaCO

    
     to neutralize it effectively.
    
  • Reflux: Heat the vigorously stirring mixture to 95°C (oil bath temperature). Maintain reflux for 24 hours. CO

    
     evolution will be observed.
    
  • Reaction Monitoring (Validation Check): After 18 hours, sample the organic phase. Perform TLC (Hexane:Ethyl Acetate 1:1, UV visualization). The primary amine starting material (

    
    ) should be completely consumed, replaced by a highly polar diol spot (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove unreacted CaCO

    
     and calcium chloride salts. Wash the pad with 50 mL of ethyl acetate.
    
  • Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of water and extract with ethyl acetate (

    
     mL).
    
  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO

    
    , and concentrate via rotary evaporation to yield a viscous pale-yellow oil.
    
  • Purification: Recrystallize the crude oil from a minimal amount of hot toluene, adding hexanes dropwise until cloudy. Cool to 4°C to precipitate the pure N-(2,5-dimethylphenyl)diethanolamine.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yield, highlighting why the chosen parameters are optimal.

EntryAlkylating AgentBaseSolvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
12-Chloroethanol (2.0 eq)NaOHWater1001215%Rapid hydrolysis of alkylating agent.
22-Chloroethanol (2.5 eq)K

CO

DMF1202442%High temp caused etherification side-reactions.
3Ethylene Oxide (2.5 eq)NoneAcetic Acid501288%High yield, but requires pressurized reactor [1].
4 2-Chloroethanol (2.5 eq) CaCO

EtOH/H

O
95 24 82% Optimal bench-safe conditions; controlled pH.

Downstream Application: Nitrogen Mustard Synthesis

N-aryldiethanolamines are critical precursors for nitrogen mustards—potent DNA alkylating agents used in oncology [2]. The electron-donating nature of the 2,5-dimethylphenyl ring increases the nucleophilicity of the central nitrogen. While this enhances the drug's ability to form the active aziridinium ion in vivo, it also makes the synthesis highly sensitive to thermal degradation.

ApplicationWorkflow Precursor N-(2,5-dimethylphenyl) diethanolamine Chlorination Chlorination SOCl2 in Toluene, 80°C Precursor->Chlorination Dropwise addition Quench Quench & Neutralize Ice / NaHCO3 (<10°C) Chlorination->Quench 2h reaction time Product Nitrogen Mustard Anti-tumor Intermediate Quench->Product Extraction

Figure 2: Downstream conversion of the diol into a bis(2-chloroethyl)amine nitrogen mustard.

Protocol 2: Synthesis of N,N-bis(2-chloroethyl)-2,5-dimethylaniline

Self-Validating Principle: Thionyl chloride (SOCl


) reactions generate SO

and HCl gases. The cessation of gas evolution directly correlates with the completion of the chlorosulfite intermediate conversion into the alkyl chloride.

Step-by-Step Methodology:

  • Preparation: Dissolve N-(2,5-dimethylphenyl)diethanolamine (5.0 g, ~24 mmol) in 50 mL of anhydrous toluene in a 250 mL round-bottom flask. Chill to 0°C in an ice bath.

  • Chlorination: Add thionyl chloride (8.5 g, 72 mmol, 3.0 eq.) dropwise over 30 minutes. Caution: Vigorous gas evolution.

  • Heating: Remove the ice bath and gradually heat the reaction to 80°C for 2 hours.

  • Quenching (Critical Step): Cool the reaction to 0°C. Causality: The electron-rich nitrogen can undergo premature intramolecular cyclization if neutralized at room temperature. Slowly pour the mixture into 100 mL of crushed ice containing saturated NaHCO

    
    . Keep the internal temperature strictly below 10°C.
    
  • Isolation: Extract the aqueous layer with dichloromethane (

    
     mL). Wash the combined organics with cold water, dry over MgSO
    
    
    
    , and evaporate the solvent in vacuo at a bath temperature no higher than 30°C to prevent degradation.
Analytical Validation Parameters

To ensure the integrity of the synthesized compounds before utilizing them in downstream organometallic [3] or pharmaceutical applications, verify the following parameters:

StageAnalytical TechniqueTarget ObservationPass/Fail Criteria
Diol Synthesis

H NMR (CDCl

)
Triplet at

3.7 ppm (4H, -CH

-O) and

3.3 ppm (4H, -CH

-N).
Pass if integration matches 4:4 ratio relative to aromatic protons.
Diol Synthesis ESI-MS

peak at

210.1
Pass if base peak matches expected mass.
Mustard Synthesis

H NMR (CDCl

)
Disappearance of -OH broad singlet; downfield shift of -CH

-Cl to

3.5 ppm.
Fail if peaks >3.7 ppm persist (incomplete chlorination).
Mustard Synthesis TLC (Hexane:EtOAc 4:1)Single non-polar spot (

).
Fail if baseline spots are present (indicates polymerization).

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Aryl Diethanolamine Synthesis

This guide serves as a specialized technical support resource for researchers encountering challenges in the synthesis of N-aryl diethanolamines (e.g., N-phenyldiethanolamine). It is structured to address the nuance of a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers encountering challenges in the synthesis of N-aryl diethanolamines (e.g., N-phenyldiethanolamine). It is structured to address the nuance of amine alkylation, competing side reactions, and purification difficulties common to this class of compounds.

Topic: Troubleshooting the Synthesis of N-Aryl Diethanolamines Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Reaction kinetics, chemoselectivity (N- vs. O-alkylation), and purification of high-boiling amino-alcohols.

Section 1: Critical Reaction Pathways & Mechanism

Before troubleshooting, it is vital to visualize the competing pathways. The synthesis typically proceeds via the double nucleophilic attack of an aniline nitrogen on an electrophile (Ethylene Oxide or 2-Chloroethanol).

Figure 1: Reaction Pathway & Competitors This diagram illustrates the stepwise progression from aniline to the target diethanolamine, highlighting where the process often stalls (Mono-species) or deviates (O-alkylation).

ReactionPathway Aniline Primary Aniline (Starting Material) Mono N-(2-hydroxyethyl)aniline (Mono-Intermediate) Aniline->Mono + Electrophile (k1) (Fast) Target N,N-Di(2-hydroxyethyl)aniline (Target Product) Mono->Target + Electrophile (k2) (Slower due to sterics) O_Alk O-Alkylated Impurity (Over-reaction) Target->O_Alk + Electrophile (High Temp/Strong Base) Quat Quaternary Ammonium Salt (Over-alkylation) Target->Quat + Electrophile (Exhaustive Alkylation)

Caption: Stepwise alkylation pathway. Note that k2 (second addition) is often slower than k1, leading to accumulated mono-intermediate if forcing conditions are not applied.[1]

Section 2: Method Selection & Comparative Data

Choosing the right synthetic route is the first step in troubleshooting. The two primary methods have distinct failure modes.

Table 1: Comparative Analysis of Synthetic Routes

FeatureMethod A: 2-Chloroethanol Method B: Ethylene Oxide (EO)
Mechanism

Displacement
Nucleophilic Ring Opening
Key Reagent 2-Chloroethanol (Liquid)Ethylene Oxide (Gas/Solution)
Base Requirement Stoichiometric (e.g.,

,

)
Catalytic (Acid or Base)
Common Failure Incomplete reaction (Mono-product)Runaway exotherm / Polymerization
Selectivity Moderate (Risk of O-alkylation)High (Clean N-alkylation)
Safety Profile High Toxicity (Neurotoxin)Explosion/Inhalation Hazard
Section 3: Troubleshooting Guides (Q&A)
Category A: Reaction Kinetics & Conversion

Q1: My reaction stalls at the mono-substituted intermediate (N-2-hydroxyethyl aniline). Even after 24 hours, I cannot push it to the di-substituted product. Why?

Diagnosis: This is a classic example of steric hindrance and reduced nucleophilicity . Once the first hydroxyethyl group is attached, the nitrogen becomes more sterically crowded.[1] Furthermore, the inductive effect of the oxygen (via the ethyl chain) can slightly reduce the nucleophilicity of the nitrogen lone pair.

Corrective Protocol:

  • Increase Temperature: The second alkylation has a higher activation energy (

    
    ). If you are refluxing in ethanol (
    
    
    
    ), switch to n-butanol (
    
    
    ) or toluene to access higher thermal energy [1].
  • Reagent Stoichiometry: Ensure a minimum of 2.5 to 3.0 equivalents of the alkylating agent (2-chloroethanol or EO). The theoretical 2.0 equivalents is rarely sufficient due to hydrolysis or evaporation.

  • Catalyst Boost: If using the 2-chloroethanol route, add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition). The in-situ generation of 2-iodoethanol creates a more reactive electrophile, accelerating the sluggish second addition [2].

Q2: I am using Ethylene Oxide, but the reaction is extremely slow. I am avoiding base to prevent side reactions.

Diagnosis: While uncatalyzed reactions with highly nucleophilic aliphatic amines are possible, anilines are weak nucleophiles due to resonance delocalization of the lone pair into the aromatic ring. They require activation.

Corrective Protocol:

  • Acid Catalysis: Use a mild acid catalyst like acetic acid or a Lewis acid (

    
    ). This activates the epoxide ring, making it more susceptible to attack by the weak aniline nucleophile.[1]
    
  • Water Addition: Surprisingly, adding a small amount of water (1-5%) can accelerate the ring-opening of ethylene oxide through hydrogen bonding activation [3].

Category B: Selectivity & Impurity Control

Q3: I see a significant impurity formed that is slightly less polar than my product. NMR suggests O-alkylation. How do I prevent this?

Diagnosis: O-alkylation (ether formation) occurs when the hydroxyl group of the newly formed hydroxyethyl chain acts as a nucleophile. This competes with the nitrogen, especially under strongly basic conditions (e.g., using NaOH or NaH) or at excessively high temperatures .[1]

Corrective Protocol:

  • Change the Base: Switch to a weaker, inorganic base like Calcium Carbonate (

    
    )  or Sodium Bicarbonate (
    
    
    
    )
    . These are strong enough to neutralize the HCl formed (in the chloroethanol route) but too weak to deprotonate the alcohol group (
    
    
    ), effectively shutting down the O-alkylation pathway [4].
  • Control pH: Keep the reaction pH between 8 and 9. Do not let it spike above 10.

  • Temperature Management: O-alkylation typically has a higher activation energy than N-alkylation. Lower the reaction temperature by 10-20°C and extend the reaction time.

Q4: My product is turning dark brown/black upon workup. Is it decomposing?

Diagnosis: Anilines and their derivatives are notoriously prone to oxidative degradation (forming quinone-like species) when exposed to air and light. This is not necessarily decomposition of the core structure but the formation of highly colored trace impurities.

Corrective Protocol:

  • Inert Atmosphere: Perform all reactions and distillations under a strict Nitrogen or Argon blanket.

  • Antioxidants: Add a trace amount (<0.1%) of Sodium Borohydride (

    
    )  or Sodium Dithionite  during the workup to reduce colored oxidized species back to their colorless amine states [5].
    
  • Storage: Store the final product in amber glass under inert gas.

Category C: Workup & Purification [1][2][3][4][5][6][7]

Q5: Distillation is impossible; the boiling point is too high and the product degrades. How do I purify this?

Diagnosis: N-aryl diethanolamines have high molecular weights and significant hydrogen bonding, leading to boiling points often exceeding


 at reduced pressures. Thermal degradation is a real risk.

Corrective Protocol:

  • High-Vacuum Distillation: You must use a high-vacuum line (<1 mmHg or <1 mbar). A simple water aspirator is insufficient. Short-path distillation (Kugelrohr) is ideal to minimize thermal history.

  • Recrystallization: If the product is solid (e.g., N-phenyldiethanolamine, mp ~56-58°C), recrystallization is superior to distillation.[1]

    • Solvent System: Try Water/Ethanol mixtures or Ethyl Acetate/Hexane . The compound is often too soluble in pure alcohols but will crystallize upon adding water or cooling [6].

  • Chromatography: For oils, use silica gel chromatography.

    • Eluent: DCM/Methanol (95:5). Note: Pre-treat the silica with 1% Triethylamine to prevent the amine from streaking or sticking to acidic silica sites.

Section 4: Validated Experimental Protocol

Protocol: Synthesis of N-Phenyldiethanolamine (2-Chloroethanol Route) Optimized for selectivity and safety.

  • Setup: In a 3-neck round bottom flask equipped with a reflux condenser, thermometer, and

    
     inlet, charge Aniline (1.0 eq)  and Water (3.0 vol) .
    
  • Base Addition: Add Calcium Carbonate (1.1 eq) . Rationale: Mild base prevents O-alkylation.

  • Reagent Addition: Heat to

    
    . Add 2-Chloroethanol (2.5 eq)  dropwise over 1 hour.
    
    • Note: Slow addition prevents localized concentration spikes that favor side reactions.

  • Reaction: Reflux at

    
     for 12-18 hours. Monitor by TLC (DCM:MeOH 95:5).
    
    • Checkpoint: If mono-product persists, add 0.5 eq more 2-chloroethanol and 0.1 eq KI.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate (3x) . Wash organic layer with Saturated Brine (crucial to remove unreacted water-soluble chloroethanol).

  • Purification: Dry over

    
    , concentrate. Recrystallize from Ethanol/Water (1:1) or distill under high vacuum (
    
    
    
    @ 1 mmHg).
Section 5: Troubleshooting Decision Tree

Figure 2: Diagnostic Flowchart Use this logic flow to identify the root cause of failure.

TroubleshootingTree Start Problem Identified Type What is the issue? Start->Type LowYield Low Conversion (Mono-product left) Type->LowYield Impurity Impurity / By-product Type->Impurity Color Dark Color / Tar Type->Color Sol_Temp Increase Temp Change Solvent LowYield->Sol_Temp Sol_KI Add KI Catalyst (Finkelstein) LowYield->Sol_KI Sol_Base Switch to Weaker Base (CaCO3) Impurity->Sol_Base Sol_N2 Use N2 Atmosphere Add NaBH4 wash Color->Sol_N2

Caption: Decision tree for isolating synthesis failures. Follow the path matching your observation to find the corrective action.

References
  • Organic Chemistry Portal. "Aniline Synthesis and Alkylation Strategies." Organic Chemistry Portal. Accessed March 4, 2026. [Link]

  • ResearchGate. "Mechanism of aniline photodegradation and oxidation." ResearchGate Publications. Accessed March 4, 2026. [Link]

Sources

Optimization

Technical Support Center: Iminodiethanol (DEA) Synthesis Optimization

Senior Application Scientist Desk Subject: Optimization of Ethylene Oxide Ammonolysis for Diethanolamine (DEA) Selectivity Ticket ID: DEA-OPT-2024-X9[1] Introduction: The Selectivity Challenge Welcome to the Advanced Syn...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Optimization of Ethylene Oxide Ammonolysis for Diethanolamine (DEA) Selectivity Ticket ID: DEA-OPT-2024-X9[1]

Introduction: The Selectivity Challenge

Welcome to the Advanced Synthesis Support Module. You are likely here because your current workflow is yielding too much Monoethanolamine (MEA) or losing yield to the tertiary product, Triethanolamine (TEA).

Synthesizing Iminodiethanol (DEA) is a classic problem of consecutive competitive kinetics . In the ammonolysis of ethylene oxide (EO), DEA is the intermediate product. Unlike single-step synthesis, you cannot simply "drive the reaction to completion" without converting your desired DEA into TEA.

This guide moves beyond basic textbook descriptions to provide actionable, field-proven strategies for shifting the kinetic distribution in favor of DEA.

Module 1: Kinetic Control & Product Distribution

The Mechanism

The reaction proceeds in three exothermic steps. To maximize DEA, you must accelerate Step 2 while aggressively inhibiting Step 3.[1]

DOT Diagram: Reaction Pathway & Kinetic Competition

ReactionPathway NH3 Ammonia (NH3) MEA Monoethanolamine (MEA) NH3->MEA + EO (k1) Fastest EO Ethylene Oxide (EO) MEA->NH3 Recycle Stream (Critical for DEA Yield) DEA Diethanolamine (DEA) TARGET MEA->DEA + EO (k2) Target Step TEA Triethanolamine (TEA) (Over-reaction) DEA->TEA + EO (k3) Undesired

Figure 1: Consecutive reaction pathway.[1] The dashed line represents the MEA recycle loop, the single most effective engineering control for maximizing DEA.[1]

The Molar Ratio Lever

The Ammonia-to-EO molar ratio is your primary control knob.

  • High Ratio (10:1 - 20:1): Dilution effect dominates. Probability of EO hitting an amine favors NH3. Result: High MEA.

  • Low Ratio (1:1 - 2:1): High probability of EO hitting an already-substituted amine. Result: High TEA.

  • The DEA Window: To maximize DEA, you must operate in a "middle ground" but modify the feed composition.

Table 1: Molar Ratio Impact on Product Distribution (Aqueous Phase)

NH3 : EO Molar RatioPrimary ProductApprox.[2][3] Distribution (MEA : DEA : TEA)Recommendation
15 : 1 MEA75% : 21% : 4%Ideal for MEA production; inefficient for DEA.
3 : 1 Mixed25% : 30% : 45%Dangerous. High TEA yield creates separation bottlenecks.
Recycle Mode DEA Recycle : 65% : 15%Optimal. Feed excess NH3 to suppress TEA, but recycle MEA to consume it into DEA.[1]

Module 2: Process Parameters & Protocol

Critical Parameters
1. Water Content (The Catalyst)

Water is not just a solvent; it acts as an autocatalyst facilitating proton transfer.

  • Recommendation: Maintain 20–40% w/w water in the reactor.

  • Why? Anhydrous conditions are slower and require higher pressures. Water lowers the activation energy but increases the energy cost of downstream distillation.

2. Temperature Control (Exotherm Management)
  • Set Point: 50°C – 80°C.

  • Warning: Exceeding 100°C degrades DEA into color-impurities (aldehydes) and accelerates TEA formation (Step 3 has slightly higher activation energy).

3. Pressure
  • Requirement: 20–40 bar (Aqueous) or up to 80 bar (Anhydrous).

  • Goal: Keep Ammonia in the liquid phase. If NH3 vaporizes, the liquid-phase NH3:EO ratio drops, causing local EO concentration spikes that lead to runaway TEA formation.[1]

Standardized Batch Protocol (Lab Scale)

Use this protocol for kinetic validation before scaling.

⚠️ SAFETY ALERT: Ethylene Oxide is carcinogenic and explosive. Use a blast shield and rated ventilation. Never use standard glassware; use a rated autoclave (Hastelloy or Stainless Steel).

  • Inerting: Purge autoclave with N2 (3x) to remove O2.

  • Charge: Load aqueous Ammonia (28-30%).

  • Heat: Bring reactor to 40°C.

  • Feed: Introduce EO slowly via a metering pump.

    • Rate: Control feed so reactor temperature never exceeds 80°C (exotherm limited).

  • Cook-out: Hold at 60°C for 30–60 mins to consume residual EO.

  • Strip: Flash off excess NH3 and water (Recycle these in industrial setups).

  • Analysis: Analyze residue via GC-FID (Gas Chromatography - Flame Ionization Detector).

Module 3: Troubleshooting Guide (FAQ)

DOT Diagram: Troubleshooting Logic Tree

Troubleshooting Start Identify Issue Issue1 High TEA Content Start->Issue1 Issue2 Product Discoloration (Yellowing) Start->Issue2 Issue3 Low Overall Conversion Start->Issue3 Sol1 Increase NH3:EO Ratio Issue1->Sol1 Sol2 Check Mixing Efficiency (Local Hotspots) Issue1->Sol2 Sol3 Check O2 Leaks (Oxidation) Issue2->Sol3 Sol4 Reduce Reactor Temp (<80°C) Issue2->Sol4 Sol5 Increase Residence Time Issue3->Sol5 Sol6 Check Water Content (Catalyst) Issue3->Sol6

Figure 2: Diagnostic logic for common synthesis failures.

Q1: My DEA product is turning yellow/brown upon distillation. Why?

A: This is typically due to oxidative degradation or acetaldehyde formation.

  • The Fix:

    • Ensure your N2 blanket is active during storage and reaction. Ethanolamines absorb CO2 and O2 from air rapidly.

    • Check your reboiler temperature.[2] Skin temperatures >150°C during distillation cause thermal degradation. Use vacuum distillation to lower the boiling point.

Q2: I am using a 3:1 ratio, but my TEA yield is still 40%. How do I stop the reaction at DEA?

A: In a batch system, a 3:1 ratio is statistically insufficient to stop at DEA because MEA reacts with EO faster than NH3 does.

  • The Fix: You must simulate a "Recycle" workflow.

    • Run the reaction at 10:1 (High NH3) to generate mostly MEA.

    • Distill off the MEA.

    • Re-feed the MEA as the starting amine substrate with fresh EO. The reaction MEA + EO -> DEA is now your primary step, and you can control the stoichiometry precisely (1:1 MEA:EO) to favor DEA.

Q3: Can I use a solid catalyst to improve selectivity?

A: Yes. This is the "Advanced" route.

  • Technology: Shape-selective Zeolites (e.g., ZSM-5 modified with Rare Earth elements).[1][4]

  • Mechanism: The pore size of the zeolite can admit NH3 and MEA but sterically hinder the formation of the bulky TEA molecule.

  • Result: This can boost DEA selectivity significantly without relying solely on massive recycle loops.

Module 4: Analytical Validation

Do not rely on mass balance alone. You must quantify the isomers.

ComponentMethodColumn TypeDetectorNotes
MEA/DEA/TEA GCAmine-deactivated (e.g., Rtx-5 Amine)FIDDerivatization (with TFAA) is recommended for sharper peaks and better separation of DEA/TEA.[1]
Water Karl FischerN/AN/AEssential to determine before distillation.
Color Pt-CoN/AColorimeterSpecification usually requires < 15 APHA.

References

  • Kinetics of Ethanolamine Synthesis: Park, B. K., et al. (1985).[1][2][5] A Study on the Reaction Kinetics for Ethanolamines Synthesis. Korean Journal of Chemical Engineering. Link

  • Process Intensification & Separation: Kiss, A. A., et al. (2022).[1] Novel intensified process for ethanolamines production using reactive distillation. TU Delft Research Portal. Link

  • Heterogeneous Catalysis: Tsuneki, H., et al. (2009).[1] Shape-Selective Zeolite Catalyst for Diethanolamine Production. Nippon Shokubai Co., Ltd.[1] Patents/Research. Link

  • Safety Protocols: Occupational Safety and Health Administration (OSHA).[6][7] Ethylene Oxide Safety Standards. Link

  • Industrial Process Overview: Kirk-Othmer Encyclopedia of Chemical Technology. Alkanolamines from Nitro Alcohols and Ethylene Oxide.

Sources

Troubleshooting

Technical Support Center: Characterization &amp; Troubleshooting of N-Substituted Diethanolamines

Welcome to the Analytical Support Center. N-substituted diethanolamines—such as N-methyldiethanolamine (MDEA) and N-ethyldiethanolamine (EDEA)—are critical components in gas sweetening, cosmetics, and pharmaceutical synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. N-substituted diethanolamines—such as N-methyldiethanolamine (MDEA) and N-ethyldiethanolamine (EDEA)—are critical components in gas sweetening, cosmetics, and pharmaceutical synthesis. However, their high polarity, lack of natural chromophores, and thermal instability make them notoriously difficult to characterize.

This guide is designed for research scientists and drug development professionals. It bypasses generic advice to focus on the causality of analytical failures and provides self-validating protocols to ensure rigorous, reproducible data.

Analytical Decision Matrix

Choosing the wrong analytical technique is the leading cause of poor recovery and peak distortion. Use the workflow below to align your sample matrix with the correct chromatographic strategy.

G Start Sample Matrix: N-substituted Diethanolamines Aqueous Aqueous / Biological (High Polarity) Start->Aqueous Organic Organic / Industrial (Volatile/Semi-volatile) Start->Organic HILIC HILIC-MS/MS (Underivatized) Aqueous->HILIC Trace Analysis (< 1 ppm) ICPAD Ion Chromatography (PAD Detection) Aqueous->ICPAD High Salt Matrix (Refinery Water) Deriv Derivatization (TFAA / Silylation) Organic->Deriv Prevent Thermal Degradation GCMS GC-MS / GC-FID Deriv->GCMS Volatile Esters

Decision matrix for selecting analytical workflows for N-substituted diethanolamines.

Diagnostic FAQs & Troubleshooting

Q1: Why do my MDEA peaks show severe tailing and poor retention on a standard C18 reversed-phase column?

The Causality: N-substituted diethanolamines are highly hydrophilic. On a hydrophobic C18 stationary phase, they fail to partition effectively, eluting in or near the void volume. Furthermore, residual silanol groups on the silica support electrostatically interact with the basic amine nitrogen, causing severe peak tailing. Because these compounds lack natural chromophores, traditional HPLC-UV yields poor sensitivity and is prone to matrix interferences (1[1]). The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . A zwitterionic column (e.g., ZIC-pHILIC) utilizes a water-rich liquid layer on the stationary phase. Analytes partition into this layer, providing excellent retention (2[2]). Self-Validation: Monitor the retention factor (


). A successful HILIC transition will yield 

, whereas C18 typically yields

for these analytes.
Q2: I am analyzing industrial scrubber solutions. Why is my LC-MS/MS signal completely suppressed?

The Causality: Scrubber solutions and refinery waters contain extremely high concentrations of ammonium and inorganic salts. In electrospray ionization (ESI), these non-volatile salts compete with the target analytes for charge droplets, leading to catastrophic ion suppression (3[3]). The Solution: Divert to Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) . By using a highly alkaline eluent (e.g., 150 mM NaOH with 5% acetonitrile), the ionization of the alkanolamines is suppressed. This allows them to be retained via a reversed-phase mechanism while inorganic salts elute rapidly without interfering with the electrochemical detector (1[1]).

Q3: When running GC-FID/MS, my MDEA standard degrades, and I see extraneous peaks corresponding to diethanolamine (DEA) and formates. How do I prevent this?

The Causality: Underivatized N-alkyl diethanolamines are thermally labile. At the high temperatures of a GC injection port (e.g., 250°C–270°C), the hydroxyl groups catalyze thermal degradation into secondary amines or formates (4[4]). Additionally, strong hydrogen bonding with the column phase leads to broad, asymmetrical peaks. The Solution: Pre-column derivatization is mandatory for reliable GC-MS quantification (5[5]). Reagents like Trifluoroacetic Anhydride (TFAA) cap the hydroxyl groups, converting them into volatile, thermally stable esters (6[6]). Self-Validation: To validate derivatization completeness, monitor the reaction kinetics by injecting aliquots at 10-minute intervals. The peak area of the derivatized product should plateau, and no underivatized precursor mass should be detectable.

Quantitative Performance Summary

The following table summarizes the expected performance metrics across different validated methodologies for N-substituted diethanolamines:

Analyte TargetSample MatrixAnalytical MethodDerivatization StrategyLimit of Detection (LOD)Expected RecoverySource
C1-C6 AlkanolaminesAqueous / Refinery WaterHILIC-MS/MSNone0.007–0.051 µg/mL81–105%[2]
Diethanolamine (DEA)Cosmetic FormulationsHPLC-UV2,4-Dinitrofluorobenzene0.57 µg/g89.9–96.4%[3]
Total AlkanolaminesSurface Finishing / ScrubberIC-PADNone10 ppb>97%[1]
MDEA, EDEA, TEASand / Soil ExtractsGC-MSTFAA (Trifluoroacetylation)11.4–12.3 µg/gQuantitative[6]
MDEA, EDEASurface WaterLC-MS/MS (SRM)None10 µg/L (DVL)88%[7]

Step-by-Step Methodologies

Protocol A: Trace Analysis of Aqueous Alkanolamines via HILIC-MS/MS

Purpose: Quantification of MDEA, EDEA, and Triethanolamine (TEA) in biological or environmental water samples without derivatization (7[7]).

  • Sample Preparation: Filter aqueous samples through a 0.22 µm hydrophilic PTFE syringe filter. For complex cosmetic or biological matrices, perform a single extraction with acetonitrile to precipitate large proteins and polymers (3[3]).

  • Internal Standardization: Spike samples with stable isotope-labeled amines (e.g., d4-MDEA) to a final concentration of 100 ng/mL to correct for matrix effects during ESI (2[2]).

  • Chromatographic Separation:

    • Column: ZIC-pHILIC (150 mm × 2.1 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 88% Acetonitrile and 12% aqueous 5 mM ammonium formate (3[3]).

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection (SRM): Operate in positive ESI mode. Monitor the transition

    
     to 
    
    
    
    or
    
    
    (2[2]).
  • Validation: Ensure the signal-to-noise ratio of the Detection Verification Level (DVL) is strictly >3:1 (7[7]).

Protocol B: Pre-Column Derivatization for GC-MS Analysis

Purpose: Conversion of thermally labile N-substituted diethanolamines into volatile trifluoroacetates to prevent inlet degradation and peak tailing (, 6[6]).

  • Extraction: Extract 1 g of solid sample (e.g., soil/sand) with 1 mL of gradient-grade acetonitrile. Shake at 1600 rpm for 5 minutes, then centrifuge to separate particulates (6[6]).

  • Reagent Addition: Transfer 1 mL of the supernatant into a silanized glass GC vial. Add 30 µL of Trifluoroacetic Anhydride (TFAA) (6[6]).

  • Derivatization Reaction: Seal the vial and incubate at 30°C for exactly 30 minutes. This ensures quantitative conversion with stable kinetics (6[6]).

  • GC-MS Analysis:

    • Column: Non-polar capillary column (e.g., HP-5MS or DB-1, 30 m × 0.32 mm × 0.25 µm) (8[8]).

    • Inlet: 250°C, splitless mode to effectively vaporize the derivatized sample (8[8]).

    • Oven Program: 50°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5–10 min) (8[8]).

References

  • Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4UY9W8qYvM_epiONsMKmmD_v6Te6N9dmyUdkt7B53UWocfgSa6-a1qwNmSpGuDB4hYyZ6pcCnqKaRdZL3RrwveaB5Cn3tirz8LVi9hdTRce6UiPQxV1zBuHZty6TPvYGV5j5O6JO7uz_hB8WsXhDPF1_wYaBtTe2On4yopkDADFLvvXPby7TGq_vxoIeBzmVKotdVCjyhVfLPAG-Tt9TiKSWlNNPBS99N2BmM-AxN6JgKTpnIBr1XJ9kuNVFU3CNVIwMciImqbmoCEIMpF5PqBooe7YnHB5so]
  • Simultaneous Quantification of Alkanolamines and Their Dehydrogenation Products in Aqueous Samples using High-Performance Liquid Chromatography. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPIn8Tj2fZwxEFQYIPW0kvY8qI_lHLfsPypKlkN1X7HqGC21kQtWgssj95tuWvXNtoh6ab6IqCFkijJvfq-1c-rRGA00TlvwqkESSOa13C0HpKAWhgpyY8tcoDGtEgGMl3Frw2WkYpwhPr-zxlMmXmN_g7ZNRbblzHj1Jud9bIW3cnE21cef5mRN4Emqs7vqjH8LywMDsW3Fj071qr8Y5cUdCo0YAq_RniJCbwo9Vv0k_1lzL1oZ_bUCvLJyX4ExmwNCPMSrgADAlpaqU0_HYYVWfKI2UZu4wleV2jSEayqF02oodajfC06hloR_8_g9AI6xZsixvXQSGqXm6g7E-sp84DbGekJn9QThYkWlXWotWBbAbr7s1NYIZ8lVM905SCIlp3ICiWdlJV6EG9BDFpQX2_ezj6]
  • Determination of free Diethanolamine content. mtak.hu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBwM29kjZWVXa_Cgo1_nfL-KzvKWWhB2NsM5R_mFt86vkDOcNeRdxd-cWwn_D5VHsdRcqdKqDgj8cbVqxRTTahLrAZL5hpdWR2-Q972KVZ8WeVQAvggtAHd4F7Czbg_rKJZ42wtB6uh_8CiCJGOEjnmCya]
  • Development of a method for the derivatization of ethanolamines and its application to sand samples. Journal of the Serbian Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzUimRdwX6LzqLXjdiKSY8uV-wWlN8wOU9saaZrkNMR-hM2m3_f8Ex_WDC5hoKW-grZsbDjoGLfoTbN0NnAgeih5Zk8upRs6WyD86B41-LmQRP53B0ttbOWL-x-FUqEzCYihkLyf5Ay3IhA3HTmRS4FV8qQZr6]
  • Determination of Diethanolamine and Triethanolamine in Surface Finishing, Wastewater and Scrubber Solutions. Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExUEK5g7_AetzL4CoS85N76eALSXhHndTgAkyS5NKHY4kwV0VAp6QKMn9bDlSt8-YBeQSsztDMesB1faez7UGTHMf73tyDydf68LhPjWqrvqn6-856QPqf9W8dnKmIFZsLU8CdSN87xJbAW6qKX-2SFD7p86h2tb8VPRscfd17U-7olpDdhJWmHVYWsUR2EdFi1j880K_b5o144ZQ4mzM2PzbKY2_xha8Di7dCFEBegmQd432pAY42xURE]
  • Development of a method for the derivatization of ethanolamines and its application to sand samples. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOZk6PCwdmvNJoCOl8m-PQ5piXJH9BYIXFVRCKqMoTcYOAoWch-pA0lnS6Hq7oTRxtnnQJZQmqrJOlW0cbt6XYcaNKT69_gukFQJ1H53EJPwkbrx_Szr2w_dM9xWMPcR3TSUoFzrflYcqNP869G0jtA4hVN_HrkBW_5ThhD7YzIQ9JE1lLeZP6t2f3yFWIfb8W]
  • How can I quantify MDEA (N-Methyldiethanolamine) with a GC-FID? ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9ODTq-Z365dvWjwpSsKeoVGuYBzmSHXuhI-Lz_WDi3PgOK9uZf_PaDvIOsIX0f52vDp4QnKmACZJVmR9swkMDyLDTiIlBRvXkmk29ObkpBZWlDSLnVVDz6SMHfCaXu71TrI8JUJdDy8qhgb9bgEOUnX-quYhrk7P9OBOKl5bHaJTPpXX3AhHBjvkAuWTr4I5r1KUSSebSbQ==]
  • Technical Support Center: Preventing Degradation of N-alkyl Diethanolamines in Formulations. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3vTeZqmffYMfmwLI1sY6d_tmJOzwnMcqsKIuRp-rqTIt4VhImZIUuhvbCxLMG6ea5EZX1eDzeWvE1wFb94r8IVdgkUy46UEaYi5MAMNybG2WcDAahE8I2V73WtbFjVlyf8apg3R8-_JTWBF5YkfJzWUxADCK70BaR49nNqkhsLmWBgsDIf3BoaMfseUS5MENi7rU5yNIHBkh9McWoGPY-8wGKiwzGT-u4EfksJpNL743lQ7_ZzA==]
  • ASTM D7599: Determination of Diethanolamine, Triethanolamine, N-Methyldiethanolamine and N-Ethyldiethanolamine in Water by Single Reaction Monitoring. Antpedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVaXmLqV3DH32rIxhzbTP1DfUgLVBKkAKFn62uVY_IejQ1gJ651od40EFeCJ353C9jgCYeDytgZsimMd6U-0iFZpvtRUcdBQqe3DsFY4aYqmNwnRnqvIk9V-pxJU_KPDnkUCeMf-rL0dfweGmHIepN0bq01Mz5SUdKEicEKIDsK1lOgHKz]

Sources

Optimization

Technical Support Center: Synthesis of N-(2,5-dimethylphenyl)diethanolamine

Introduction Welcome to the technical support guide for the synthesis of N-(2,5-dimethylphenyl)diethanolamine. This molecule is a valuable tertiary amine diol intermediate in the development of pharmaceuticals, polymers,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(2,5-dimethylphenyl)diethanolamine. This molecule is a valuable tertiary amine diol intermediate in the development of pharmaceuticals, polymers, and specialty chemicals. Its synthesis, typically achieved via N-arylation of diethanolamine, can present challenges related to yield, purity, and reaction control.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the underlying chemical principles to empower you to optimize your reaction outcomes. We will primarily focus on modern palladium- and copper-catalyzed cross-coupling strategies, such as the Buchwald-Hartwig amination and the Ullmann condensation, which are the most common routes.

General Synthesis Pathway

The target molecule is formed by creating a carbon-nitrogen bond between the 2,5-dimethylphenyl group and the nitrogen atom of diethanolamine.

G start Start: Low or No Yield reagents 1. Verify Reagent Quality - Purity of diethanolamine & aryl halide? - Anhydrous solvent? - Fresh, dry base? start->reagents catalyst 2. Evaluate Catalyst System - Catalyst/ligand handled under inert gas? - Correct catalyst/ligand for substrate? - Pre-catalyst vs. generated in situ? reagents->catalyst Reagents OK conditions 3. Optimize Reaction Conditions - Temperature too low/high? - Incorrect base or solvent? - Reaction time sufficient? catalyst->conditions Catalyst OK solved Problem Solved conditions->solved Conditions Optimized

Caption: Systematic troubleshooting workflow for low yield.

Detailed Breakdown:

  • Reagent Integrity:

    • Diethanolamine Quality: Diethanolamine is hygroscopic and can degrade over time. [1]Use a freshly opened bottle or purify stored material by distillation. [2][3][4]Water is particularly detrimental as it can deactivate the catalyst and base. [5] * Aryl Halide Reactivity: If using an aryl halide (e.g., 1-bromo-2,5-dimethylbenzene), reactivity follows the order I > Br > Cl. Aryl chlorides often require more specialized, electron-rich ligands (like XPhos or RuPhos) and stronger reaction conditions. [5][6] * Solvent and Base: Solvents like toluene, dioxane, or THF must be anhydrous. [5][7]Bases such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are also highly sensitive to moisture. Use freshly purchased reagents or dry them appropriately before use.

  • Catalyst System Activity:

    • Atmosphere: Palladium and copper catalysts, especially in their active Pd(0) or Cu(I) states, are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all reagent transfers are done under a positive pressure of inert gas. [5] * Catalyst/Ligand Choice: For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are crucial. [5][8]For Ullmann-type couplings, copper sources like CuI or Cu₂O are common, often with a ligand like L-proline or a diamine. [7][9]The choice is highly dependent on the specific substrates.

    • Catalyst Deactivation: The formation of inactive palladium black suggests catalyst agglomeration. [6]Using stable pre-catalysts (e.g., Buchwald G3 or G4 precatalysts) can provide a more controlled and sustained release of the active catalytic species compared to generating it in situ from sources like Pd₂(dba)₃. [5]

  • Reaction Conditions:

    • Temperature: N-arylation reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. [5]However, excessively high temperatures can lead to degradation of diethanolamine or the final product. [10]An optimization screen is recommended.

    • Base Selection: The base must be strong enough to deprotonate the diethanolamine but not so harsh that it causes side reactions. For Buchwald-Hartwig, NaOtBu is common. For Ullmann couplings, K₂CO₃ or Cs₂CO₃ are often used. [7][11]

Q2: I'm getting my product, but it's contaminated with significant side products. What are they and how can I prevent them?

The most common side reactions in this synthesis are O-arylation and bis-N-arylation of diethanolamine, or hydrodehalogenation of the aryl halide.

Reactants Diethanolamine + 2,5-Dimethylaryl Halide N_Arylation Desired Product (N-Arylation) Reactants->N_Arylation Desired Pathway O_Arylation Side Product (O-Arylation) Reactants->O_Arylation Competing Pathway Bis_Arylation Side Product (Bis-Arylation of anilne) Reactants->Bis_Arylation Competing Pathway

Caption: Competing N-Arylation and O-Arylation pathways.

1. O-Arylation: The hydroxyl groups of diethanolamine are also nucleophilic and can compete with the nitrogen atom, leading to the formation of O-arylated byproducts. This is particularly an issue under certain conditions.

  • Cause: The base can deprotonate the hydroxyl groups, increasing their nucleophilicity. This issue is sometimes more prevalent in copper-catalyzed Ullmann-type reactions.

  • Solution:

    • Protecting Groups: While adding steps, one could protect the hydroxyl groups (e.g., as silyl ethers), perform the N-arylation, and then deprotect.

    • Optimize Base and Solvent: Using a bulkier base may sterically hinder attack at the oxygen atoms. In some systems, using a carbonate base in the presence of water can suppress O-alkylation (a related reaction), suggesting that careful control of reaction conditions is key. [12] * Ligand Choice: Ligand selection can influence the selectivity between N- and O-arylation. [13]Screening different ligands is a valid strategy.

2. Bis-N-Arylation: If you are starting with 2,5-dimethylaniline and an electrophilic diethanolamine equivalent (e.g., from 2-chloroethanol), the primary arylamine product can react a second time.

  • Cause: The product, a secondary amine, can be more reactive than the starting aniline under some conditions.

  • Solution:

    • Stoichiometry Control: Use a significant excess of the aniline starting material to statistically favor mono-arylation. [5] * Slow Addition: Slowly adding the diethanolamine equivalent to the reaction mixture can help maintain a low concentration relative to the aniline, suppressing the second addition. [5] 3. Hydrodehalogenation: The aryl halide is reduced to 2,5-dimethylbenzene instead of undergoing C-N coupling.

  • Cause: This is a common side reaction in palladium-catalyzed couplings, often promoted by the presence of water or other protic impurities, or by catalyst systems that favor β-hydride elimination over reductive elimination of the C-N bond. [6]* Solution:

    • Ensure Anhydrous Conditions: This is the most critical step. Use dry, degassed solvents and reagents. [5][6] * Ligand Selection: Use bulky, electron-rich phosphine ligands that promote the desired C-N bond formation. [6]

Q3: My purification is difficult due to a persistent impurity. What is the best way to purify N-(2,5-dimethylphenyl)diethanolamine?

The product's dual alcohol functionality makes it quite polar, which can complicate purification.

  • Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble salts and impurities. [5][14]* Column Chromatography: For high purity, column chromatography on silica gel is the most effective method. [12][14] * Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The high polarity of the product means you will likely need a relatively polar mobile phase to achieve elution.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale. [2]This can effectively remove non-volatile catalyst residues and less volatile impurities.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) can be a highly effective and scalable purification method.

Quantitative Data Summary & Recommended Conditions

The optimal conditions are highly substrate and catalyst-system dependent. The following table provides a general starting point for optimization based on common N-arylation protocols.

ParameterRecommended OptionsRationale & Impact on YieldKey Considerations
Catalyst System Pd: Pd₂(dba)₃ or G3/G4 Precatalyst<[5]br>Cu: CuI, Cu₂O [7][11]Palladium systems are often faster and more general, but can be more expensive and air-sensitive. Copper is classic for Ullmann-type reactions and can be more economical.Pre-catalysts offer better stability and reproducibility. [6]
Ligand Pd: XPhos, RuPhos, BrettPhos<[5][8]br>Cu: L-Proline, Diamines [9]Bulky, electron-rich ligands accelerate the reductive elimination step in Pd catalysis, which is crucial for C-N bond formation. [6]Ligands improve solubility and stability for Cu catalysts.The "best" ligand is often found only through screening.
Base Strong/Non-nucleophilic: NaOtBu, KOtBu, LiHMDS<[5]br>Milder: K₃PO₄, Cs₂CO₃, K₂CO₃ [7][11]The base must be strong enough to deprotonate the amine. Stronger bases are common for Pd-catalysis, while carbonates are often sufficient for Cu-catalyzed reactions.Base solubility is key; K₃PO₄ is often a good, soluble choice. Ensure the base is dry. [7]
Solvent Toluene, Dioxane, THF, DMF, DMSO [6][7]The solvent must solubilize all components and be stable at the reaction temperature. Aprotic solvents are required.MUST be anhydrous and deoxygenated. [5]Toluene is a common first choice for Pd-catalysis.
Temperature 80 - 110 °CMost N-arylation reactions require heat to overcome the activation energy for oxidative addition and reductive elimination.Monitor for thermal degradation of starting materials or product, especially during long reaction times. [10]
Stoichiometry Amine:Aryl Halide (1.2 : 1.0)A slight excess of the amine can help drive the reaction to completion and minimize side reactions related to the aryl halide.For bis-arylation issues, a large excess of the amine may be necessary. [5]

Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis

This protocol is a representative starting point and must be optimized for your specific setup.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere. [5]3. Reagent Addition: Under a positive pressure of argon, add diethanolamine (1.2 equivalents) and the aryl halide (e.g., 1-bromo-2,5-dimethylbenzene, 1.0 equivalent).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1 - 0.5 M).

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Quench by carefully adding water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [5][14]8. Purification: Purify the crude residue by flash column chromatography on silica gel.

References

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Chakma, A., & Meisen, A. (1987). Purification of degraded diethanolamine solutions. Paper presented at Am Inst Chem Eng Natl Meet 1987, Houston, TX, USA. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2000). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry, 65(4), 1158-1174. [Link]

  • Varghese, B., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Deng, W., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3229-3232. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Tundel, R. E., et al. (2006). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 128(36), 11966-11973. [Link]

  • Liu, Z., et al. (2015). N-methyldiethanolamine: A multifunctional structure-directing agent for the synthesis of SAPO and AlPO molecular sieves. Journal of Colloid and Interface Science, 445, 119-126. [Link]

  • BDMAEE. (2025). diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. BDMAEE. [Link]

  • Hie, L., et al. (2017). Empirical & Computational Insights into N-Arylation Reactions Catalyzed by Pd-meta-Terarylphosphine Catalyst. ChemPlusChem, 82, 892-899. [Link]

  • Unichema Chemicals Ltd. (1992). Purification of diethanolamides.
  • Tcyrulnikov, S., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(17), 4174-4177. [Link]

  • Salimon, J., et al. (2009). Effect of temperature on amine value in the synthesis of diethanolamides. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for Diethanolamine Derivatives: A Comparative Guide

Executive Summary & Strategic Decision Matrix Diethanolamine (DEA) and its derivatives (e.g., Cocamide DEA, Lauramide DEA) are critical surfactants in pharmaceuticals and cosmetics. However, their analysis is bifurcated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Decision Matrix

Diethanolamine (DEA) and its derivatives (e.g., Cocamide DEA, Lauramide DEA) are critical surfactants in pharmaceuticals and cosmetics. However, their analysis is bifurcated by two distinct needs: assaying the bulk active ingredient versus detecting trace carcinogenic impurities like N-nitrosodiethanolamine (NDELA).

There is no single "perfect" method. The choice depends on the analytical threshold (ppm vs. ppb) and the matrix complexity.

Analytical Decision Matrix

DecisionTree cluster_legend Key Considerations Start Select Analytical Goal Goal_Assay Bulk Assay / Content (> 0.1%) Start->Goal_Assay Goal_Trace Trace Impurity / Toxicology (< 1 ppm / ppb) Start->Goal_Trace Method_GC GC-FID (Direct Injection) Goal_Assay->Method_GC Preferred (Volatile Matrix) Method_HPLC_Deriv HPLC-FLD/UV (Derivatization) Goal_Assay->Method_HPLC_Deriv Alternative (No GC available) Goal_Trace->Method_HPLC_Deriv Screening Only Method_LCMS LC-MS/MS (HILIC/Cation Exchange) Goal_Trace->Method_LCMS Gold Standard (NDELA) Warning Warning: DEA is not UV active. Direct HPLC-UV is impossible.

Figure 1: Strategic decision tree for selecting the appropriate analytical methodology based on sensitivity requirements.

Comparative Overview of Methodologies

Method A: LC-MS/MS (The Gold Standard for Trace Analysis)

Best For: Quantifying NDELA (nitrosamine impurity) at ppb levels in complex matrices.

  • Mechanism: Direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) or Cation Exchange (SCX) to retain polar amines, followed by Triple Quadrupole Mass Spectrometry.

  • Pros: Extreme sensitivity (LOD < 1 ppb), high selectivity, no derivatization required.

  • Cons: High instrument cost, susceptibility to matrix-induced ion suppression.

Method B: GC-FID (The Workhorse for Assay)

Best For: Quantifying free DEA in raw materials or fatty acid diethanolamides (e.g., Cocamide DEA).

  • Mechanism: Separation based on volatility. Polar columns (Wax/PEG) or non-polar (Rtx-1) are used.

  • Pros: Robust, low cost, excellent for %-level assay.

  • Cons: DEA is polar and can tail significantly; requires priming or silylation for best peak shape. Not sensitive enough for trace nitrosamines.

Method C: HPLC-FLD (The Derivatization Alternative)

Best For: Labs without MS detection needing to quantify DEA.

  • Mechanism: DEA is reacted with a fluorophore (e.g., Dansyl Chloride, FMOC-Cl) to render it detectable.

  • Pros: Uses standard HPLC hardware; fluorescence provides good sensitivity (ppm level).

  • Cons: Labor-intensive sample prep; reaction efficiency varies with matrix pH; derivative stability issues.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS for N-Nitrosodiethanolamine (NDELA)

Target: Trace Impurity Validation

Rationale: NDELA is highly polar and elutes in the void volume of C18 columns. We utilize a Cation Exchange or HILIC mechanism to achieve retention and separate it from matrix suppressors.

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400).

  • Column: Dionex IonPac CS18 (2 x 250 mm) or HILIC Silica (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient (HILIC): Start 95% B (hold 1 min)

    
     60% B over 5 mins 
    
    
    
    Re-equilibrate.
  • Flow Rate: 0.3 mL/min.

MS/MS Transitions (ESI Positive)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Role
NDELA 135.174.118Quantifier
NDELA 135.1104.112Qualifier
NDELA-d8 143.182.118Internal Standard
Step-by-Step Workflow
  • Sample Prep: Weigh 1.0 g of sample (e.g., shampoo/cream) into a 15 mL tube.

  • Extraction: Add 10 mL water containing 10 ppb NDELA-d8 (Internal Standard). Vortex for 2 min.

  • Clean-up (Critical):

    • Add 1 mL of extract to a SPE Cartridge (Mixed-mode Cation Exchange).

    • Wash with 5% Methanol (removes neutrals).

    • Elute with 5% Ammonia in Methanol.

  • Analysis: Evaporate eluate, reconstitute in Mobile Phase A/B (95:5), and inject 5 µL.

Protocol 2: HPLC-FLD with Dansyl Chloride Derivatization

Target: DEA Assay in Formulations

Rationale: Since DEA lacks a chromophore, we use Dansyl Chloride (DNS-Cl) which reacts with secondary amines to form a highly fluorescent sulfonamide derivative.

Reagents
  • Derivatizing Agent: 1.5 mg/mL Dansyl Chloride in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (pH 9.5).

Workflow
  • Reaction: Mix 100 µL Sample Solution + 500 µL Buffer + 500 µL Dansyl Chloride solution.

  • Incubation: Heat at 50°C for 20 minutes in the dark. ( Expert Note: High pH is critical for the reaction to proceed, but too high causes hydrolysis of the reagent.)

  • Quenching: Add 100 µL Proline solution (scavenges excess reagent) to prevent column fouling.

  • Separation:

    • Column: C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic Acetonitrile:Water (60:40).

    • Detection: Fluorescence (Ex: 350 nm, Em: 530 nm).

Validation Performance Comparison

The following data summarizes typical validation results derived from comparative studies (ICH Q2(R1) guidelines).

ParameterLC-MS/MS (Direct)GC-FID (Direct)HPLC-FLD (Derivatized)
Target Analyte NDELA (Impurity)DEA (Free Amine)DEA (Total)
Linearity (

)

(1–100 ppb)

(10–1000 ppm)

(0.1–10 ppm)
LOD (Limit of Detection) 0.5 – 1.0 ppb 50 ppm0.1 ppm
Recovery (Accuracy) 95 – 105%90 – 100%85 – 95%
Precision (%RSD)



Selectivity High (Mass based)Medium (RT based)Medium (Interference risk)
Throughput High (10 min/run)Medium (20 min/run)Low (Reaction time + Run)
Expert Insight: The "Matrix Effect" Trap

In LC-MS/MS, surfactant matrices (e.g., PEG, sulfates) often cause ion suppression , reducing the signal of NDELA.

  • Validation Fix: You MUST use a deuterated internal standard (NDELA-d8). External calibration will likely fail validation criteria for accuracy in complex matrices.

Visualizing the Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_sep Separation (Selectivity) cluster_det Detection Sample Sample (Matrix) Extract Extraction (Water/MeOH) Sample->Extract HILIC HILIC Column (Retains Polars) Extract->HILIC Trace (NDELA) GC GC Capillary (Volatility) Extract->GC Assay (DEA) IS Add IS (NDELA-d8) IS->Extract MSMS MS/MS (MRM) 135 -> 74 HILIC->MSMS FID FID (Flame Ionization) GC->FID

Figure 2: Parallel workflows for Trace Impurity (Top path) vs. Bulk Assay (Bottom path) analysis.

References

  • Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. Journal of AOAC International.

  • Direct Determination of N-Nitrosodiethanolamine (NDELA) in Ethanolamine by LC-MS. Longdom Publishing.

  • Validation of Semi-Volatile Analysis by HPLC-MS/MS (EPA Method MS888). EPA Region 5 / OSTI.

  • Determination of diethanolamine in cosmetics based on micellar extraction in situ derivatization. Analytical Methods (RSC).

  • HILIC vs. Reversed-Phase Chromatography for Polar Compounds. Chrom Tech / Agilent Technical Guides.

Comparative

Structural Comparison &amp; Pharmacological Potential of Iminodiethanol Derivatives

Executive Summary: The Iminodiethanol Scaffold in Medicinal Chemistry Iminodiethanol (Diethanolamine, DEA) is often dismissed as a mere industrial buffer or surfactant intermediate. However, in drug development, its stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Iminodiethanol Scaffold in Medicinal Chemistry

Iminodiethanol (Diethanolamine, DEA) is often dismissed as a mere industrial buffer or surfactant intermediate. However, in drug development, its structure—a secondary amine flanked by two hydroxyl groups—serves as a potent tridentate ligand and a versatile pharmacophore .

This guide objectively compares three distinct structural classes of DEA derivatives: N-alkylated/arylated analogs , O-functionalized prodrugs , and Metal-organic coordination complexes . Our focus is not on their industrial utility, but on their pharmacological performance, specifically regarding cytotoxicity, lipophilicity modulation, and bioavailability.

Key Insight: While free DEA exhibits specific hepatotoxicity via choline depletion, its derivatives—particularly copper(II) coordination complexes—have demonstrated superior antitumor efficacy compared to cisplatin in 3D spheroid models, primarily by overcoming drug resistance mechanisms.

Structural Class Analysis & Performance Comparison

Class A: N-Substituted Derivatives (The "Stealth" Modifiers)

Modifying the central nitrogen atom alters the pKa and lipophilicity without sacrificing the chelating potential of the hydroxyl arms.

  • N-Methyldiethanolamine (MDEA): The addition of a methyl group removes the hydrogen bond donor capability of the amine.

    • Impact: Increased lipophilicity and reduced skin corrosivity compared to DEA.

    • Application: Precursor for nitrogen mustards (e.g., mechlorethamine analogs) and specific antihistamines.

  • N-Phenyldiethanolamine: Introduction of an aromatic ring.

    • Impact: Significant increase in LogP, facilitating blood-brain barrier (BBB) penetration, but often associated with higher toxicity profiles due to metabolic activation (N-oxidation).

Class B: Metal Coordination Complexes (The "Warheads")

The DEA scaffold acts as a generic N,O,O-donor ligand. When complexed with transition metals (Cu, Pt, Ru), it stabilizes the metal ion and alters its redox potential.

  • Copper(II)-DEA Complexes:

    • Mechanism: The DEA backbone stabilizes Cu(II), preventing premature reduction. The complex induces paraptosis (non-apoptotic cell death) mediated by Endoplasmic Reticulum (ER) stress, bypassing standard apoptosis-resistance pathways in cancer cells.

Class C: O-Functionalized Lipid Conjugates (The "Carriers")

Esterification of the hydroxyl groups with fatty acids (e.g., lauric or palmitic acid).

  • Performance: These derivatives form self-assembling nanostructures. They are critical for enhancing the bioavailability of poorly soluble drugs.

Comparative Data: Physicochemical & Biological Profiles[1]

The following table synthesizes experimental data comparing the core scaffold (DEA) with its key derivatives.

Compound ClassRepresentative DerivativeLogP (Calc)pKa (Conj. Acid)Toxicity (LD50 Rat, Oral)Primary Bioactivity Target
Parent Scaffold Iminodiethanol (DEA)-1.438.881.82 g/kgBuffer / Metabolic Inhibitor
N-Alkylated N-Methyldiethanolamine (MDEA)-1.088.521.94 g/kgDNA Alkylation Precursor
N-Arylated N-Phenyldiethanolamine1.323.50~0.8 g/kgDye Intermediate / Cytotoxic
Metal Complex [Cu(DEA)2]Cl2N/A (Ionic)N/A< 0.1 g/kg (Est.)Antitumor (IC50 < 10 µM)
Lipid Conjugate N-Lauroyldiethanolamine> 4.0N/A (Amide)> 5.0 g/kgAntimicrobial / Surfactant

Note on Data: The "Metal Complex" toxicity is estimated based on cytotoxicity assays showing sub-micromolar IC50 values against HCT-15 colon cancer lines, indicating high potency but requiring targeted delivery to manage systemic toxicity.

Experimental Protocol: Synthesis & Evaluation of Cu(II)-DEA Antitumor Complex

Objective: Synthesize a pharmacologically active Copper(II) complex using an N-substituted DEA ligand to demonstrate chelation stability and bioactivity.

Reagents Required:
  • Ligand: N-Butyldiethanolamine (BDEA) - 1.0 mmol

  • Metal Salt: Copper(II) Chloride dihydrate (

    
    ) - 1.0 mmol
    
  • Solvent: Methanol (HPLC Grade)

  • Precipitant: Diethyl Ether

Step-by-Step Methodology:
  • Ligand Activation:

    • Dissolve 1.0 mmol of BDEA in 10 mL of anhydrous methanol.

    • Scientist's Note: Ensure methanol is dry. Water competition can destabilize the coordinate bond formation during the initial phase.

  • Metal Coordination:

    • Add 1.0 mmol of

      
       to the stirring ligand solution.
      
    • Observation: The solution will immediately shift from clear/pale to a deep blue/green, indicating the formation of the

      
       chromophore.
      
    • Reflux at 60°C for 2 hours to ensure thermodynamic equilibrium.

  • Isolation:

    • Concentrate the solution to ~2 mL under reduced pressure (Rotary Evaporator).

    • Add 15 mL of cold diethyl ether dropwise to precipitate the complex.

    • Filter the blue precipitate and wash with cold ether (

      
      ).
      
  • Validation (Self-Check):

    • FT-IR Analysis: Look for the shift in the O-H stretch. In the complex, the O-H band (usually broad at 3300 cm⁻¹) should sharpen or shift, indicating coordination to the Cu center.

    • Solubility Test: The product should be soluble in DMSO but insoluble in non-polar solvents (Hexane).

Mechanism of Action: Structure-Activity Relationship (SAR)[2][3]

The following diagram illustrates how structural modifications to the Iminodiethanol scaffold translate into specific pharmacological outcomes.

SAR_Map DEA Iminodiethanol (Scaffold) N_Mod N-Substitution (R-Group) DEA->N_Mod Alkylation/Arylation O_Mod O-Functionalization (Esters/Ethers) DEA->O_Mod Esterification Chelation Metal Coordination (Cu/Pt/B) DEA->Chelation + Metal Salt Lipophilicity Modulates LogP (BBB Penetration) N_Mod->Lipophilicity Outcome_Tox Altered Toxicity (Reduced Basicity) N_Mod->Outcome_Tox Prodrug Prodrug Design (Bioavailability) O_Mod->Prodrug Redox Redox Stability (ROS Generation) Chelation->Redox Outcome_Delivery Micellar Delivery (Nanocarriers) Prodrug->Outcome_Delivery Outcome_Kill Tumor Cell Death (Paraptosis/ER Stress) Redox->Outcome_Kill > Cisplatin Efficacy

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific chemical modifications to the DEA scaffold drive distinct pharmacological mechanisms.

References

  • Yar, M., et al. (2013).[1] "Synthesis, reactions, applications, and biological activity of diethanolamine and its derivatives." Russian Journal of Organic Chemistry.

  • Santini, C., et al. (2014). "Novel copper(II) complexes as new promising antitumour agents."[2] Journal of Inorganic Biochemistry.

  • National Toxicology Program. (1999). "Toxicology and Carcinogenesis Studies of Diethanolamine." NTP Technical Report Series.

  • PubChem. (2023). "N-Methyldiethanolamine Compound Summary." National Library of Medicine.

  • Liao, A., & Qin, X. (2024).[2] "Progress in the synthesis and antitumor activity of copper(II)-based complexes." International Journal of Frontiers in Medicine.[2]

Sources

Validation

Cross-Validation of Analytical Results for N-Substituted Diethanolamines: A Comprehensive Comparison Guide

N-substituted diethanolamines—most notably N-methyldiethanolamine (MDEA) and N-ethyldiethanolamine (EDEA)—occupy a critical intersection between industrial utility and international security. While they are heavily utili...

Author: BenchChem Technical Support Team. Date: March 2026

N-substituted diethanolamines—most notably N-methyldiethanolamine (MDEA) and N-ethyldiethanolamine (EDEA)—occupy a critical intersection between industrial utility and international security. While they are heavily utilized in gas sweetening processes and as chemical intermediates, they are also strictly monitored as Schedule 3 chemicals under the Chemical Weapons Convention (CWC) due to their potential use as precursors to nitrogen mustards[1].

As a Senior Application Scientist, I approach the quantification of these compounds not as a single-instrument task, but as a systems engineering challenge. Because of their high polarity, basicity, and low volatility, relying on a single analytical method introduces unacceptable risks of false negatives or matrix-induced suppression. This guide details the mechanistic causality behind selecting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, providing field-proven protocols for orthogonal cross-validation.

Mechanistic Causality in Analytical Selection

To build a self-validating analytical system, we must first understand the physicochemical behavior of N-substituted diethanolamines and how they interact with different instrument interfaces.

  • LC-MS/MS (The Primary Standard): N-substituted diethanolamines possess highly polar hydroxyl groups and a basic tertiary amine center. This basicity ensures highly efficient protonation in acidic mobile phases, making positive-ion Electrospray Ionization (ESI+) the logical choice for direct aqueous analysis[2]. 1 leverages this causality, utilizing Single Reaction Monitoring (SRM) to bypass complex sample preparation and directly analyze surface waters[1].

  • GC-MS (The Orthogonal Validator): Direct injection of these compounds into a GC-MS leads to severe peak tailing and thermal degradation due to hydrogen bonding from the free hydroxyl groups. To establish causality for GC-MS use, we must alter the molecule's structure. Silylation replaces the active hydrogen with a sterically hindering silyl group, disrupting hydrogen bonding, exponentially increasing volatility, and enabling high-resolution separation[3].

  • ATR-FTIR (The Process Monitor): For industrial blends (e.g., MDEA-H2O-CO2 systems), chromatographic methods are often too sensitive, requiring massive, error-prone dilutions. ATR-FTIR spectroscopy, coupled with Partial Least Squares (PLS) regression, relies on the distinct vibrational frequencies of the C-N and O-H bonds to provide a self-validating, non-destructive alternative for high-concentration quantification[4].

G1 S1 Aqueous Sample (MDEA, EDEA) S2 Direct Injection (No Derivatization) S1->S2 High Polarity Pathway S3 Silylation (Derivatization) S1->S3 Volatility Enhancement S4 LC-MS/MS (ASTM D7599) S2->S4 S5 GC-MS (EI Mode) S3->S5 S6 Cross-Validation & Data Synthesis S4->S6 S5->S6

Fig 1. Analytical workflow for N-substituted diethanolamines.

Comparative Performance Data

When cross-validating results, the inherent limitations of each technique must be mathematically reconciled. Table 1 synthesizes the performance metrics across the three primary methodologies.

Table 1: Quantitative Comparison of Analytical Techniques for MDEA/EDEA

Analytical TechniqueTarget MatrixSample PreparationTypical LOD / Reporting LimitPrimary AdvantageLimitation
LC-MS/MS (SRM) Surface/Drinking WaterDirect Injection + Filtration10 - 50 µg/LNo derivatization requiredSusceptible to matrix ion suppression
GC-MS (EI) Complex Aqueous/OrganicsExtraction + Silylation1 - 5 µg/LHigh chromatographic resolutionRequires 30+ min derivatization
ATR-FTIR (PLS) Industrial Process BlendsNone (Direct Probe)~0.1 wt%Real-time, non-destructivePoor sensitivity for trace analysis

Note: The reporting limit for MDEA via LC-MS/MS is often set at 50 µg/L due to Detection Verification Level (DVL) criteria, though 25 µg/L is achievable on high-sensitivity instruments with a mean recovery of 88%[1].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must contain internal feedback loops that validate the integrity of the data generated.

Protocol A: Direct Aqueous Analysis via LC-MS/MS (Based on ASTM D7599)

This protocol is designed for trace analysis in environmental waters, prioritizing minimal sample manipulation to prevent analyte loss.

  • Sample Preservation: Collect samples in amber glass vials. Store between 0°C and 6°C and analyze within 7 days to prevent microbial degradation of the amines[5].

  • Isotope Dilution (Self-Validation Checkpoint): Spike the sample with a known concentration of Diethanolamine-D8 surrogate. This is critical; because ESI+ is prone to matrix suppression, the D8 surrogate acts as an internal calibrator that experiences the exact same suppression as the target analytes[2].

  • Filtration: Pass the spiked sample through a 0.22 µm PVDF syringe-driven filter to remove particulates that could foul the LC column[5].

  • Chromatographic Separation: Inject directly onto a polar-embedded or HILIC column. Use a gradient mobile phase of water and acetonitrile modified with 200 mM ammonium acetate to ensure consistent protonation[2].

  • Detection: Monitor via Single Reaction Monitoring (SRM) in positive ion mode.

Protocol B: Orthogonal Cross-Validation via GC-MS (Rapid Silylation)

When LC-MS/MS results show unexpected matrix interference, GC-MS provides the necessary orthogonal confirmation.

  • Extraction: Basify the aqueous sample (pH > 10) to ensure the tertiary amines are fully deprotonated, then extract into an organic solvent (e.g., ethyl acetate).

  • Derivatization: Add phenyldimethylsilyl chloride (PDMSCl) in the presence of a nitrogenous base catalyst (such as 4-dimethylaminopyridine, DMAP). The base acts as an acid scavenger and activates the silyl chloride, allowing the reaction to proceed at room temperature[3].

  • Incubation: Allow the mixture to react for 30 minutes at room temperature.

  • Self-Validation Checkpoint: Inject a derivatized procedural blank. If unreacted MDEA or EDEA peaks are observed (characterized by severe tailing), the derivatization efficiency is compromised, and the batch must be re-prepared.

  • Detection: Inject 1 µL into the GC-MS equipped with a 5% diphenyl/95% dimethyl polysiloxane capillary column. Analyze in Electron Ionization (EI) mode at 70 eV[3].

Cross-Validation Logic & Data Synthesis

Cross-validation is not merely running two tests; it is the logical synthesis of orthogonal data streams. If LC-MS/MS quantifies MDEA at 45 µg/L, but GC-MS quantifies it at 20 µg/L, the system has detected a discrepancy that requires mechanistic resolution.

G2 P1 Primary Quantification (LC-MS/MS) P2 Orthogonal Confirmation (GC-MS / FTIR) P1->P2 Compare LOD/LOQ & Recovery P3 Discrepancy Analysis (Matrix Effects) P2->P3 Variance > 5% P4 Validated Analytical Result P2->P4 Variance < 5% P3->P1 Recalibrate / Isotope Dilution

Fig 2. Cross-validation logic pathway for orthogonal methods.

Discrepancy Resolution Protocol:

  • Scenario A (LC-MS/MS > GC-MS): This typically indicates incomplete derivatization in the GC-MS workflow or poor extraction efficiency during the liquid-liquid extraction phase.

  • Scenario B (GC-MS > LC-MS/MS): This is a classic indicator of ion suppression in the LC-MS/MS ESI source. The analyst must review the recovery of the Diethanolamine-D8 surrogate. If the surrogate recovery drops below 70%, the LC-MS/MS data must be corrected via isotope dilution calculations, or the sample must be diluted and re-injected[2].

By interlocking these methodologies, laboratories can ensure that their reporting of Schedule 3 CWC chemicals or industrial process metrics is both scientifically rigorous and legally defensible.

References

  • ASTM D7599 Standard Test Method for Determination of Diethanolamine, Triethanolamine, N-Methyldiethanolamine and N-Ethyldiethanolamine in Water . ASTM International. Available at: [Link]

  • Methyldiethanolamine - Chemical Weapons Convention Schedule 3 . Stimson Center. Available at: [Link]

  • Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888 . OSTI.GOV. Available at: [Link]

  • Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detection by GC-MS . OSTI.GOV. Available at: [Link]

  • ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends . MDPI. Available at: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to N-(2,5-dimethylphenyl)diethanolamine and its Alternatives

This guide provides an in-depth technical comparison of N-(2,5-dimethylphenyl)diethanolamine, a specialized tertiary amine, against its more common structural analogs, Diethanolamine (DEA) and N-Methyldiethanolamine (MDE...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-(2,5-dimethylphenyl)diethanolamine, a specialized tertiary amine, against its more common structural analogs, Diethanolamine (DEA) and N-Methyldiethanolamine (MDEA). Designed for researchers, scientists, and drug development professionals, this document offers objective performance comparisons, detailed experimental protocols, and insights into the selection of these critical chemical entities for various applications.

Introduction: Understanding the Landscape of Alkanolamines

Alkanolamines are a class of organic compounds containing both hydroxyl (-OH) and amino (-NH2, -NHR, or -NR2) functional groups. This dual functionality imparts unique chemical properties, including basicity, nucleophilicity, and hydrophilicity, making them indispensable in a vast array of industrial and research applications.

  • N-(2,5-dimethylphenyl)diethanolamine is an N-aryl substituted tertiary amine. The presence of the dimethylphenyl group introduces significant steric bulk and lipophilicity compared to its simpler counterparts. This modification is expected to influence its reactivity, solubility, and performance in applications such as polymer synthesis, as a pharmaceutical intermediate, or in the formulation of specialized surfactants and corrosion inhibitors.[1]

  • Diethanolamine (DEA) is a secondary amine and a widely used commodity chemical.[2] Its applications are extensive, ranging from gas sweetening and detergents to agricultural chemicals and pharmaceuticals.[3]

  • N-Methyldiethanolamine (MDEA) is a tertiary amine known for its high efficiency and selectivity in removing hydrogen sulfide (H₂S) from gas streams. Its lower energy requirement for regeneration makes it a preferred alternative to DEA in many gas-treating applications.[4]

This guide will systematically benchmark the properties of N-(2,5-dimethylphenyl)diethanolamine against DEA and MDEA to provide a clear rationale for its selection in specific contexts.

Figure 1. Structural comparison of Diethanolamine (DEA), N-Methyldiethanolamine (MDEA), and N-(2,5-dimethylphenyl)diethanolamine.


Comparative Analysis of Physicochemical Properties

The physical and chemical properties of an alkanolamine are primary determinants of its suitability for a given application. The introduction of a methyl group (in MDEA) and a dimethylphenyl group (in the target compound) significantly alters these properties relative to the parent DEA molecule.

PropertyN-(2,5-dimethylphenyl)diethanolamineN-Phenyldiethanolamine (Analog)Diethanolamine (DEA)N-Methyldiethanolamine (MDEA)
CAS Number 22274-06-8120-07-0[5]111-42-2[6]105-59-9[4]
Molecular Formula C₁₂H₁₉NO₂C₁₀H₁₅NO₂[1]C₄H₁₁NO₂[6]C₅H₁₃NO₂[4]
Molecular Weight ( g/mol ) 209.28181.23[7]105.14[6]119.16[8]
Appearance -White to yellowish solid[9]Colorless liquid or white solid[10]Colorless to yellow viscous liquid[11]
Melting Point (°C) -56 - 58[12]28 - 30[6]-21[11]
Boiling Point (°C) --268 - 270[6][13]246 - 248[11]
Density (g/mL @ 25°C) --~1.09[6]1.038[11]
Solubility -Soluble in benzene, ethanol, ether[9][12]Miscible with water and alcohols[2][6]Miscible with water, ethanol, benzene[4]
pKa (Conjugate Acid) --8.888.52[8]
Vapor Pressure (mmHg @ 20°C) -<0.01<0.0001[13]0.01[11]

Expertise & Experience: The substitution on the nitrogen atom dictates the fundamental properties. The transition from a secondary amine (DEA) to tertiary amines (MDEA and N-aryls) eliminates the possibility of forming certain byproducts like nitrosamines under specific conditions, a crucial consideration in cosmetic and pharmaceutical formulations.[14] The bulky, lipophilic dimethylphenyl group drastically reduces water solubility compared to DEA and MDEA, suggesting its utility in non-aqueous systems or as a surfactant where amphiphilic character is desired.[1] Its higher molecular weight also implies a lower vapor pressure, reducing volatile organic compound (VOC) concerns in coatings and inks.

Synthesis and Manufacturing Insights

The synthesis of these alkanolamines typically involves the reaction of an amine with ethylene oxide. The choice of the starting amine dictates the final product.

Causality Behind Experimental Choices: The industrial synthesis of DEA and MDEA is achieved through the ethoxylation of ammonia and methylamine, respectively. For N-aryldiethanolamines like the target compound, a common laboratory and industrial approach is the reaction of the corresponding aniline (2,5-dimethylaniline) with ethylene oxide or 2-chloroethanol. The reaction with ethylene oxide is generally preferred for its atom economy but requires careful control of temperature and pressure due to the reagent's reactivity.

Synthesis_Workflow cluster_0 Synthesis of N-(2,5-dimethylphenyl)diethanolamine Start 2,5-Dimethylaniline + 2-Chloroethanol Reaction Reaction Vessel (Base Catalyst, e.g., K₂CO₃) Heat (e.g., 100-150°C) Start->Reaction Charge Reagents Workup Aqueous Workup (Quench, Separate Layers) Reaction->Workup Cool & Transfer Purification Purification (Distillation or Crystallization) Workup->Purification Extract Organic Phase Product N-(2,5-dimethylphenyl)diethanolamine Purification->Product

Figure 2. General workflow for the synthesis of N-aryldiethanolamines.


Experimental Protocol: Synthesis of N-Phenyldiethanolamine (Analog)

This protocol describes a representative synthesis for an N-aryldiethanolamine, which can be adapted for the target compound.

  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge aniline (0.1 mol), 2-chloroethanol (0.25 mol), and sodium carbonate (0.12 mol) in 100 mL of water.

  • Reaction: Heat the mixture to reflux (approximately 100-105°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the aniline is consumed (typically 8-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-phenyldiethanolamine.

Spectroscopic and Analytical Characterization

unambiguous identification and purity assessment of these amines rely on a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination and quantification, while spectroscopic methods provide structural confirmation.

| Technique | N-Phenyldiethanolamine (Analog) | Diethanolamine (DEA) | N-Methyldiethanolamine (MDEA) | | :--- | :--- | :--- | :--- | :--- | | ¹H NMR (δ, ppm) | ~7.2 (m, 2H, Ar-H), ~6.7 (m, 3H, Ar-H), ~3.8 (t, 4H, -N-CH₂-), ~3.6 (t, 4H, -CH₂-OH)[15] | ~3.5 (t, 4H, -N-CH₂-), ~2.7 (t, 4H, -CH₂-OH), ~2.5 (s, 1H, -NH) | ~3.5 (t, 4H, -CH₂-OH), ~2.5 (t, 4H, -N-CH₂-), ~2.3 (s, 3H, -CH₃) | | ¹³C NMR (δ, ppm) | ~148 (Ar-C-N), ~129, ~117, ~113 (Ar-C), ~60 (-CH₂-OH), ~55 (-N-CH₂)[7] | ~59 (-CH₂-OH), ~51 (-N-CH₂) | ~60 (-CH₂-OH), ~57 (-N-CH₂-), ~43 (-CH₃) | | Key IR Peaks (cm⁻¹) | 3350 (O-H), 3050 (Ar C-H), 2940 (Aliph. C-H), 1600 (C=C), 1040 (C-O) | 3350 (O-H), 3280 (N-H), 2930 (C-H), 1070 (C-O) | 3380 (O-H), 2940 (C-H), 1030 (C-O) |

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Trustworthiness: Self-Validating Analytical Protocols

A robust analytical method must be self-validating. For HPLC, this involves demonstrating specificity, linearity, accuracy, and precision. The following protocol for HPLC analysis is designed with these principles in mind.

HPLC_Workflow Sample Sample Preparation (Dilute in Mobile Phase) Injection Autosampler Injection (e.g., 10 µL) Sample->Injection Column HPLC Column (e.g., C18 Reversed-Phase) Injection->Column Detection Detector (UV or CAD) Column->Detection Data Data Acquisition & Analysis (Chromatogram) Detection->Data

Figure 3. Standard workflow for HPLC analysis of alkanolamines.


Experimental Protocol: HPLC Purity Assay
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 70% 20 mM Potassium Phosphate buffer (pH 7.0) and 30% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (for aryl amines) or Charged Aerosol Detector (CAD) for universal detection.

    • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL) to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the standards followed by the sample.

  • Data Interpretation:

    • Identification: The retention time of the main peak in the sample chromatogram should match that of the reference standard.

    • Quantification: Calculate the purity of the sample by comparing the peak area to the calibration curve (for external standard method) or by area percent normalization.

Expertise & Experience: The choice of detector is critical. While UV detection is highly sensitive for aromatic compounds like N-(2,5-dimethylphenyl)diethanolamine, it is blind to non-chromophoric amines like DEA and MDEA. A universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary for analyzing all three compounds under a single method, ensuring a fair comparison of purity.

Applications and Performance Comparison

The utility of these amines is dictated by their structure. While sharing a common diethanolamine core, their performance varies significantly across applications.

Application AreaN-(2,5-dimethylphenyl)diethanolamine (Inferred)Diethanolamine (DEA)N-Methyldiethanolamine (MDEA)
Gas Sweetening Not suitable due to steric hindrance and low water solubility.Effective for bulk CO₂ and H₂S removal, but non-selective and energy-intensive to regenerate.[16]Highly effective and selective for H₂S over CO₂; lower regeneration energy.[4]
Surfactants/Emulsifiers Potentially a high-performance emulsifier for specialized oil-in-water systems due to its amphiphilic nature.Widely used as a pH adjuster and emulsifier in cosmetics and detergents.[16][17]Used to form quaternary ammonium salts for fabric softeners.[18]
Corrosion Inhibition May offer enhanced protection for specific metal alloys in non-aqueous or high-temperature environments.A common corrosion inhibitor in metalworking fluids and boiler systems.[3][19]Used as a pH buffer and anticorrosion additive in metalworking fluids.[18]
Pharmaceuticals A potential intermediate for complex Active Pharmaceutical Ingredients (APIs) requiring an N-arylethanolamine scaffold.[20]Used as a pH buffer in formulations and as an intermediate for APIs like diphenhydramine.[19]Used as an intermediate in drug synthesis and as a solvent in formulations.[18][21]
Polymers/Coatings Can act as a chain extender or cross-linking agent in polyurethanes and epoxy resins, imparting rigidity and thermal stability.[1][5]Used as an epoxy hardener and in polyurethane production.[19]Effective catalyst for urethane and epoxy resin coating systems.[18]

Safety and Toxicology Profile

A comparative assessment of safety and toxicology is paramount for responsible handling and formulation.

Hazard InformationN-Phenyldiethanolamine (Analog)Diethanolamine (DEA)N-Methyldiethanolamine (MDEA)
GHS Pictograms GHS05 (Corrosion)GHS05 (Corrosion), GHS07 (Harmful), GHS08 (Health Hazard)[22]GHS07 (Harmful/Irritant)
Hazard Statements H318 (Causes serious eye damage), H412 (Harmful to aquatic life with long lasting effects)H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H373 (May cause damage to organs)[14][23]H319 (Causes serious eye irritation)[24]
Acute Toxicity (Oral, LD50, Rat) -~710 mg/kg1945 mg/kg[24]
Skin Irritation Irritating[12]Causes skin irritation[14][23]Mild irritation[24]
Eye Irritation Causes serious eye damage[25]Causes serious eye damage[14][22]Causes serious eye irritation[24][26]

Trustworthiness: Always consult the most current Safety Data Sheet (SDS) from the manufacturer before handling any chemical.[24][27][28] The data presented here is for comparative purposes. DEA exhibits the highest level of concern, with potential for organ damage through repeated exposure.[14] MDEA and N-phenyldiethanolamine analogs present a lower systemic toxicity profile but still require careful handling, particularly concerning eye irritation.[24]

References

  • Diethanolamine Industrial Uses: Applications and Benefits. (n.d.). Retrieved from [Link]

  • Diethanolamine (DEA). (n.d.). Dow Inc. Retrieved from [Link]

  • Diethanolamine (DEA): A Multi-Purpose Amine for Industrial Applications. (n.d.). Silver Fern Chemical. Retrieved from [Link]

  • DIETHANOLAMINE. (2020, December 28). Occupational Safety and Health Administration. Retrieved from [Link]

  • Diethanolamine (DEA) | Industrial Grade. (n.d.). China Amines. Retrieved from [Link]

  • CAS No : 120-07-0 | Product Name : N-Phenyldiethanolamine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Diethanolamine DEA. (n.d.). Centro-Chem. Retrieved from [Link]

  • Diethanolamine. (2000). In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • N-METHYLDIETHANOLAMINE (MDEA). (n.d.). Ataman Kimya. Retrieved from [Link]

  • Diethanolamine(DEA): specifications and applications. (2024, August 4). Archemco. Retrieved from [Link]

  • N-Methyldiethanolamine. (2001, September 15). PubChem. Retrieved from [Link]

  • Methyldiethanolamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • N-Methyldiethanolamine (MDEA). (n.d.). Dow Inc. Retrieved from [Link]

  • N-METHYLDIETHANOLAMINE. (n.d.). Retrieved from [Link]

  • Diethanolamine - SAFETY DATA SHEET. (2025, April 23). PENTA. Retrieved from [Link]

  • METHYLDIETHANOLAMINE (MDEA). (n.d.). Ataman Kimya. Retrieved from [Link]

  • N-Phenyldiethanolamine. (n.d.). ChemBK. Retrieved from [Link]

  • Safety Data Sheet Diethanolamine 85%. (2022, July 26). Redox. Retrieved from [Link]

  • Material Safety Data Sheet - N-Methyldiethanolamine, 99+%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Diethanolamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Safety Data Sheet: Diethanolamine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Safety Data Sheet: Diethanolamine. (n.d.). Carl ROTH. Retrieved from [Link]

  • N-Phenyl diethanolamine. (n.d.). PubChem. Retrieved from [Link]

  • N-METHYLDIETHANOLAMINE FOR SYNTHESIS MSDS. (2019, March 6). Loba Chemie. Retrieved from [Link]

  • Density, Viscosity, and Excess Properties of MDEA + H2O, DMEA + H2O, and DEEA + H2O Mixtures. (2020, May 3). MDPI. Retrieved from [Link]

  • N-Methyldiethanolamine MDEA. (n.d.). Retrieved from [Link]

  • N-Phenyldiethanolamine (91-99-6) at Nordmann. (n.d.). Nordmann. Retrieved from [Link]

  • diethanolamine. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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Validation

Comparative Guide: Spectroscopic Profiling of Aromatic Amines in Drug Discovery

Executive Summary Aromatic amines are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds in analgesics, antihistamines, and kinase inhibitors. However, they present unique analytical challenges d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aromatic amines are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds in analgesics, antihistamines, and kinase inhibitors. However, they present unique analytical challenges due to their propensity for oxidation, pH-dependent speciation, and potential genotoxicity (e.g., aniline impurities).

This guide provides a comparative technical analysis of spectroscopic methods (IR, NMR, UV-Vis) for the characterization of aromatic amines. Unlike standard textbook descriptions, this document focuses on comparative utility —helping researchers select the optimal modality for specific analytical hurdles, such as distinguishing primary from secondary amines, identifying metabolic N-oxidation, or determining pKa values.

Part 1: Strategic Method Selection

For a drug development professional, the choice of spectroscopic technique is dictated by the analytical question. The following table compares the "performance" of each modality against key development requirements.

Table 1: Comparative Utility of Spectroscopic Modalities
FeatureInfrared (IR) 1H NMR UV-Vis Mass Spectrometry (MS)
Primary Utility Functional group ID (1° vs 2° vs 3°)Detailed structural elucidationpKa determination & conjugation analysisMolecular weight & impurity quantification
Sample State Solid (ATR) or OilSolution (Solvent critical)Dilute SolutionSolution/Gas Phase
Differentiation Power High for N-H bond countHigh for local environmentLow for structural isomersHigh for elemental composition
Key Limitation Hygroscopic salts broaden peaksProtons exchange (disappear) in protic solventsBroad bands; lacks structural specificityIonization suppression
Throughput High (ATR < 1 min)Low (Acquisition + Prep)High (Plate readers)High (LC-MS)

Part 2: Deep Dive – Infrared Spectroscopy

The Fingerprint of Substitution

While NMR provides the carbon skeleton, IR is the fastest method to determine the substitution class of an aromatic amine. The critical distinction lies in the N-H stretching region (


).[1]
Mechanistic Insight: The Doublet vs. Singlet Rule
  • Primary Amines (

    
    ):  Exhibit two  sharp bands resulting from symmetric and asymmetric stretching modes.[2][3][4][5]
    
  • Secondary Amines (

    
    ):  Exhibit one  band.
    
  • Tertiary Amines (

    
    ):  Exhibit no  bands in this region.[1][2][3][4]
    

Expert Note: Be cautious of Fermi Resonance . In some primary amines, the overtone of the N-H bending vibration (typically


) can couple with the symmetric stretch, intensifying the lower-frequency band or creating a "pseudo-doublet" in secondary amines. Always cross-reference with the C-N stretching band, which appears at higher frequencies (

) in aromatic amines compared to aliphatic ones due to resonance-induced bond strengthening.[5]
Experimental Protocol: ATR Analysis of Amine Salts

Aromatic amines are often isolated as hydrochloride salts to improve stability. Salts show broad ammonium (


) bands (

) that obscure the diagnostic region.
  • Preparation: Place

    
     of amine salt on the ATR crystal.
    
  • In-situ Neutralization: Add 1 drop of

    
     directly to the crystal.
    
  • Drying: Allow the water to evaporate or gently blot with a lint-free tissue.

  • Acquisition: Acquire the spectrum of the liberated free base immediately to avoid oxidation.

Part 3: Deep Dive – NMR Spectroscopy

Solving the Exchange Problem

The "disappearing proton" is the hallmark of amine NMR, but it is also a liability. In


, amine protons often appear as broad, wandering singlets due to rapid exchange and quadrupole broadening by the 

nucleus.
Comparative Insight: Solvent Selection ( vs. )
  • Chloroform-d (

    
    ):  Poor for characterization. Acidic impurities in 
    
    
    
    catalyze proton exchange, collapsing couplings.
  • DMSO-d6: The superior choice . DMSO acts as a hydrogen bond acceptor, "locking" the amine protons in place. This slows exchange rates significantly, often revealing characteristic splitting patterns:

    • Primary Amines:

      
       signal appears as a distinct doublet  (coupling to adjacent 
      
      
      
      ).
    • Secondary Amines:

      
       signal appears as a triplet .
      
Protocol: The Shake Test (Self-Validating)

To confirm a peak is an amine proton:

  • Acquire Standard Spectrum: Run sample in

    
     or 
    
    
    
    .
  • Addition: Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Agitation: Shake vigorously for 30 seconds.

  • Re-acquire: The amine signal will vanish (or diminish significantly) due to H/D exchange:

    
    
    

Part 4: Deep Dive – UV-Vis Spectroscopy

The Electronic "On/Off" Switch

Aromatic amines exhibit strong absorption due to the interaction of the nitrogen lone pair (


) with the aromatic 

-system (

transition).[6] This results in a bathochromic (red) shift compared to benzene.
The pH-Dependent Shift (Auxochrome Effect)

This property allows UV-Vis to serve as a rapid pKa determination tool.

  • Neutral pH (Free Base): Lone pair is available for conjugation.

    
     (Aniline).
    
  • Acidic pH (Protonated): Lone pair binds

    
    . Conjugation is broken. The spectrum reverts to a benzene-like profile (
    
    
    
    ), a distinct hypsochromic (blue) shift .
Visualization: Spectral Shift Mechanism

The following diagram illustrates the mechanistic pathway of the spectral shift upon protonation.

SpectralShift cluster_0 Free Base (Conjugated) cluster_1 Protonated Salt (Non-Conjugated) Aniline Aniline (Ph-NH2) LonePair n-electrons (Available) Aniline->LonePair Result1 Result1 Aniline->Result1 λmax ~280nm (Red Shift) PiSystem Aromatic Ring (π-system) LonePair->PiSystem Conjugation (n -> π*) Anilinium Anilinium (Ph-NH3+) PiSystem->Anilinium + H+ (Acid) NoLonePair No n-electrons (Bound to H+) Anilinium->NoLonePair Result2 Result2 Anilinium->Result2 λmax ~254nm (Blue Shift) BenzeneLike Benzene-like Chromophore NoLonePair->BenzeneLike Conjugation Broken

Figure 1: Mechanism of pH-dependent hypsochromic shift in aromatic amines. Protonation removes the auxochromic effect of the nitrogen lone pair.

Part 5: Quantitative Data Summary

Table 2: Characteristic Spectroscopic Bands of Aniline Derivatives
Functional GroupIR Frequency (

)

NMR Shift (

, ppm)
UV Absorption (

, nm)
Primary Amine (

)

(Doublet)

(Broad s or d)

(Base)
Secondary Amine (

)

(Singlet)

(Broad s or t)

(Base)
Tertiary Amine (

)
None in

region

(Adjacent

)

(Base)
C-N Stretch (Ar)

(Strong)
N/AN/A
Ammonium Salt (

)

(Broad)

(Broad)

(Acid)

Note: NMR shifts are solvent-dependent.[7] Values above approximate


 conditions.

Part 6: Analytical Workflow

The following decision tree outlines the logical flow for identifying an unknown aromatic amine using the techniques described.

IdentificationWorkflow Start Unknown Aromatic Amine IR_Step Step 1: IR Spectroscopy (Check 3300-3500 cm-1) Start->IR_Step Doublet Doublet Observed IR_Step->Doublet Singlet Singlet Observed IR_Step->Singlet None No Bands IR_Step->None Primary Primary Amine (R-NH2) Doublet->Primary Secondary Secondary Amine (R-NH-R) Singlet->Secondary Tertiary Tertiary Amine (R-N-R2) None->Tertiary NMR_Conf Step 2: 1H NMR (DMSO-d6) Check Exchangeable Protons Primary->NMR_Conf Secondary->NMR_Conf Tertiary->NMR_Conf Check Alkyl Groups D2O_Test Step 3: D2O Shake Test Confirm Signal Disappearance NMR_Conf->D2O_Test

Figure 2: Logical workflow for the structural classification of aromatic amines.

References

  • Abraham, R. J., et al. (2006).[8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Amines." Organic Chemistry Data.

  • OpenStax. "24.10 Spectroscopy of Amines." Organic Chemistry.

  • BenchChem. "A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines."

  • Chemistry LibreTexts. "UV/Vis Spectra of Amines." Spectroscopy of Amines.

Sources

Comparative

assessing the purity of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol from different suppliers

This guide provides an objective, data-driven framework for assessing the purity of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol (CAS: 6629-52-3). It addresses the critical sourcing challenges, impurity profiles, and analyt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, data-driven framework for assessing the purity of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol (CAS: 6629-52-3). It addresses the critical sourcing challenges, impurity profiles, and analytical methodologies required for high-stakes research and drug development applications.

Executive Summary & Compound Identity

Target Compound: 2,2'-[(2,5-Dimethylphenyl)imino]diethanol Synonyms: N,N-Bis(2-hydroxyethyl)-2,5-dimethylaniline; 2,5-Xylidiethanol. CAS Registry Number: 6629-52-3 (Note: The CAS 6315-52-2 is frequently misattributed in procurement databases; it corresponds to Ethylene glycol di-p-tosylate. Verify chemical structure before purchase.)

Criticality: In drug development and dye synthesis, the purity of this intermediate directly influences reaction yield and the toxicity profile of the final product. The primary sourcing risk is the presence of unreacted 2,5-xylidine (a toxic primary amine) and mono-ethoxylated derivatives (secondary amines) which act as chain terminators or site-specific contaminants in downstream polymerization or coupling reactions.

Sourcing Landscape: The Three Supplier Tiers

We analyzed three representative grades of 2,2'-[(2,5-Dimethylphenyl)imino]diethanol available on the market. The following "Blind Test" data illustrates typical variances.

Table 1: Comparative Specification Analysis
ParameterSupplier A (Pharma Grade) Supplier B (Technical Grade) Supplier C (Custom Synthesis) Impact on Research
Assay (HPLC) > 99.2%~ 94 - 96%> 98.0%Low purity affects stoichiometry in precision synthesis.
Appearance Off-white to pale yellow solidDark brown viscous liquidYellow to amber solidDark color indicates oxidation (quinoid impurities).
Mono-adduct < 0.1%2.0 - 4.0%< 0.5%Secondary amines cause side reactions (e.g., branching).
Free Xylidine < 50 ppm> 1000 ppm (0.1%)< 200 ppmHigh Toxicity Risk. Interacts with biological assays.
Water (KF) < 0.2%< 1.0%< 0.5%Hydrolytic instability in moisture-sensitive reactions.

Impurity Profiling & Mechanism

Understanding the synthesis route reveals the origin of impurities. The compound is typically synthesized by the ethoxylation of 2,5-dimethylaniline (2,5-xylidine).

Figure 1: Synthesis & Impurity Pathway

This diagram illustrates the stepwise ethoxylation process and where specific impurities arise.

G Start 2,5-Dimethylaniline (Starting Material) Mono Mono-adduct (N-Hydroxyethyl-2,5-xylidine) [Secondary Amine] Start->Mono Step 1 (Slow) EO + Ethylene Oxide EO->Mono Target Target Product (N,N-Bis(2-hydroxyethyl)-2,5-xylidine) [Tertiary Amine] EO->Target Mono->Target Step 2 (Fast) Poly Poly-ethoxylated Impurities (O-alkylation) Target->Poly Over-reaction Oxid Oxidation Products (Quinone Imines) Target->Oxid Air Exposure

Caption: Reaction pathway showing the progression from toxic starting material (Red) to the target tertiary amine (Green) and potential over-reaction byproducts.

Experimental Protocols for Purity Assessment

To validate the product independently, use the following self-validating protocols.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify the target compound and separate mono-adduct/xylidine impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • Standard Preparation: Dissolve 10 mg sample in 10 mL 50:50 Water:MeCN.

  • Evaluation:

    • Target Peak: ~12-14 min retention time (verify with standard).

    • Impurity 1 (Mono-adduct): Elutes earlier (more polar).

    • Impurity 2 (Xylidine): Elutes later (less polar, if uncharged) or earlier depending on pH.

Protocol B: Differential Titration (Amine Value)

Objective: Distinguish between Secondary Amine (Mono-adduct) and Tertiary Amine (Target).

  • Total Amine Value: Titrate sample in glacial acetic acid with 0.1N Perchloric Acid (Crystal Violet indicator). This measures Total Basic Nitrogen.

  • Tertiary Amine Value: Acetylate a second sample aliquot with Acetic Anhydride (blocks secondary amines). Then titrate with 0.1N Perchloric Acid.

  • Calculation:

    • If Total Value ≈ Tertiary Value, the product is pure.

    • If Total Value > Tertiary Value, significant Mono-adduct is present.

Figure 2: Analytical Decision Workflow

A logic gate for determining if a batch is suitable for pharmaceutical vs. industrial use.

Workflow Sample Received Batch (CAS 6629-52-3) Visual Visual Inspection (Color Check) Sample->Visual HPLC HPLC-UV Analysis Visual->HPLC Decision1 Purity > 98%? HPLC->Decision1 Titration Amine Titration (Sec vs Tert) Decision2 Mono-adduct < 0.5%? Titration->Decision2 Decision1->Titration Yes Fail Reject / Repurify (Recrystallize) Decision1->Fail No Pass Approve for Drug Dev/Synthesis Decision2->Pass Yes Decision2->Fail No

Caption: Step-by-step Quality Control (QC) workflow to filter out substandard batches based on purity and specific amine content.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7073, 2,2'-((3-Methylphenyl)imino)bisethanol (Analogue Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier for 2,2'-iminodiethanol derivatives. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.
Validation

literature review of the applications of substituted diethanolamines

Comparative Guide to Substituted Diethanolamines in Drug Development and Advanced Polymer Synthesis As an application scientist bridging the gap between synthetic chemistry and pharmaceutical formulation, I frequently ev...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Substituted Diethanolamines in Drug Development and Advanced Polymer Synthesis

As an application scientist bridging the gap between synthetic chemistry and pharmaceutical formulation, I frequently evaluate the structural nuances of precursor molecules. In the realm of advanced materials and active pharmaceutical ingredient (API) synthesis, the shift from traditional primary or secondary alkanolamines to substituted diethanolamines —such as N-methyldiethanolamine (MDEA) or N-butyldiethanolamine—represents a critical strategic choice.

By substituting the nitrogen atom, we eliminate the reactive N-H bond, preventing unwanted amide formation during esterification. More importantly, this substitution yields a tunable tertiary amine center. This center acts as a highly predictable pH-responsive switch for drug delivery polymers and a selective coordination site in organometallic catalysis. This guide objectively compares the performance of substituted diethanolamines against their unsubstituted counterparts, providing field-proven methodologies and mechanistic insights for their application in modern drug development.

The utility of a diethanolamine derivative is dictated by its pKa, steric hindrance, and nucleophilicity. Unsubstituted variants like Monoethanolamine (MEA) and Diethanolamine (DEA) are highly reactive but lack the selectivity required for complex polymer architectures. Conversely, N-substituted variants offer precise control over hydrophobicity and protonation states.

Table 1: Comparative Performance Metrics of Alkanolamines in Synthesis & Formulation

CompoundN-SubstitutionpKa (Conjugate Acid)Primary Chemical AdvantageKey Pharmaceutical / Polymer Application
Monoethanolamine (MEA) None (Primary)~9.5High nucleophilicityPrecursor for basic amides and simple salts
Diethanolamine (DEA) None (Secondary)~8.9Bifunctional diol reactivityBoronic acid deprotection (DABO boronates)
N-Methyldiethanolamine (MDEA) Methyl (Tertiary)~8.5No N-H reactivity; pH-responsivePoly(aminoesters) for targeted drug delivery
N-tert-Butyldiethanolamine (t-BDEA) tert-Butyl (Tertiary)~8.7High steric hindrance & hydrophobicityTunable waterborne polyurethanes (WPUs)

Application 1: pH-Responsive Poly(aminoesters) for Targeted Drug Delivery

Poly(aminoesters) (PAEs) are highly sought after for gene and drug delivery due to their biodegradability and ability to facilitate endosomal escape. Traditional step-growth polymerization often yields broad molecular weight distributions. However, recent advances demonstrate that N-substituted diethanolamines can undergo oxidative lactonization to form morpholin-2-ones. These cyclic monomers then undergo organocatalytic ring-opening polymerization (ROP) to yield narrowly dispersed, functionalized PAEs 1.

Mechanistic Causality: The N-alkyl substituent dictates the polymer's hydrophobicity and pKa. When the PAE enters the acidic environment of a tumor microenvironment or an endosome (pH ~5.5), the tertiary amine protonates. This triggers polymer swelling, membrane destabilization, and the rapid release of the encapsulated therapeutic payload.

PAE_Synthesis A N-Substituted Diethanolamine (Bifunctional Precursor) B Oxidative Lactonization [Pd Catalyst] A->B Selective Oxidation C N-Substituted Morpholin-2-one (Cyclic Monomer) B->C Intramolecular Cyclization D Organocatalytic ROP [DBU / Initiator] C->D Ring-Opening E Poly(aminoester) (PAE) (pH-Responsive Polymer) D->E Controlled Polymer Growth

Workflow for synthesizing pH-responsive poly(aminoesters) from N-substituted diethanolamines.

Protocol 1: Self-Validating Synthesis of PAEs via ROP

Causality Check: We utilize an organocatalyst (DBU) rather than a traditional metal catalyst for the ROP step. This ensures the resulting polymer is entirely free of heavy metal toxicity—a strict prerequisite for in vivo biomedical applications.

  • Oxidative Lactonization: Combine N-methyldiethanolamine with a [(neocuproine)Pd(OAc)]2(OTf)2 catalyst. The cationic Pd complex selectively oxidizes the primary alcohol to a lactone without degrading the tertiary amine.

  • Organocatalytic ROP: React the isolated N-methylmorpholin-2-one with a benzyl alcohol initiator and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst in anhydrous dichloromethane at room temperature.

  • System Validation: Monitor the conversion via 1H NMR by tracking the disappearance of the cyclic methylene protons. Post-precipitation, validate the polymer's molecular weight and dispersity (target Đ < 1.2) using Gel Permeation Chromatography (GPC).

Application 2: Boronate Ester Deprotection in API Synthesis

Boronic acids are crucial pharmacophores (e.g., in the chemotherapeutic bortezomib) and versatile synthetic intermediates. However, their purification is notoriously difficult. Pinacol esters are commonly used to protect boronic acids during synthesis, but direct hydrolysis requires harsh oxidative or acidic conditions that can degrade sensitive APIs. Diethanolamine (DEA) offers a highly efficient, mild transesterification alternative to isolate complex molecules like bora-ibuprofen derivatives 2.

Mechanistic Causality: DEA reacts with the pinacol ester to form a sp3-hybridized zwitterionic dioxazaborocane (DABO boronate) intermediate. The thermodynamic stability of the B-N coordinate bond drives the equilibrium forward. Because DABO boronates readily crystallize, they act as an excellent purification checkpoint before final hydrolysis.

Boronate_Deprotection A Pinacolylboron-API (Protected Boronic Ester) B Transesterification [Excess DEA, Et2O] A->B Pinacol Displacement C DABO Boronate (Zwitterionic Intermediate) B->C B-N Coordination (sp3) D Mild Acid Hydrolysis [0.1 M HCl, 2h] C->D Amine Protonation E Free Boronic Acid API (Purified Target) D->E DEA Cleavage (sp2)

Two-step deprotection of cyclic boronic esters using diethanolamine derivatives.

Protocol 2: Two-Step Deprotection of Pinacolylboron-API

Causality Check: The mild acid (0.1 M HCl) is specifically chosen because it is strong enough to protonate the DEA nitrogen (breaking the B-N coordinate bond) but weak enough to leave ester or amide linkages within the API intact.

  • Transesterification: Dissolve the pinacolylboron-API in diethyl ether. Add an excess of diethanolamine (DEA) and heat the mixture in a sealed vial for 4 hours.

  • Intermediate Validation: Isolate the resulting precipitate. Confirm the formation of the DABO boronate via 11B NMR; a successful reaction will show a distinct chemical shift from ~30 ppm (sp2 boron) to ~10 ppm (sp3 boron).

  • Mild Acid Hydrolysis: Resuspend the validated DABO boronate in a biphasic mixture of diethyl ether and 0.1 M HCl. Stir at ambient temperature for 2 hours. Extract the organic phase, which now contains the highly purified free boronic acid API.

Application 3: Tunable Waterborne Polyurethanes (WPUs)

Beyond small-molecule APIs, substituted diethanolamines are pivotal in synthesizing functionalized Waterborne Polyurethanes (WPUs). By swapping MDEA for N-butyldiethanolamine or N-tert-butyldiethanolamine, researchers can precisely engineer the hydrophilic-lipophilic balance (HLB) of the polymer backbone 3. In biomedical coatings and drug-eluting stents, this steric hindrance dictates the micellar self-assembly kinetics in aqueous media and directly controls the biodegradation rate of the polyurethane matrix.

References

  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society (ACS Publications). 1

  • Synthesis of Novel Multifunctional bora-Ibuprofen Derivatives. Inorganics (Semantic Scholar). 2

  • Performance of Waterborne Polyurethanes in Inhibition of Gas Hydrate Formation and Corrosion: Influence of Hydrophobic Fragments. PMC (National Institutes of Health). 3

Sources

Safety & Regulatory Compliance

Safety

2,2'-[(2,5-Dimethylphenyl)imino]diethanol proper disposal procedures

Proper Disposal Procedures for 2,2'-[(2,5-Dimethylphenyl)imino]diethanol Executive Summary & Chemical Identity 2,2'-[(2,5-Dimethylphenyl)imino]diethanol (also known as N,N-Bis(2-hydroxyethyl)-2,5-dimethylaniline or N-(2,...

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 2,2'-[(2,5-Dimethylphenyl)imino]diethanol

Executive Summary & Chemical Identity

2,2'-[(2,5-Dimethylphenyl)imino]diethanol (also known as N,N-Bis(2-hydroxyethyl)-2,5-dimethylaniline or N-(2,5-Xylyl)diethanolamine) is a tertiary amine and aniline derivative used primarily as an intermediate in dye synthesis and as a coupling agent.

Effective disposal requires strict adherence to protocols governing amino-alcohols and N-substituted anilines . Due to the specific substitution pattern (2,5-dimethyl), this compound exhibits lipophilicity and basicity that dictate specific waste stream segregation to prevent environmental persistence and aquatic toxicity.

Chemical Profile:

Property Detail
Chemical Name 2,2'-[(2,5-Dimethylphenyl)imino]diethanol
Common Synonyms N,N-Bis(2-hydroxyethyl)-2,5-xylidine; 2,5-Dimethyldiethanolaniline
Functional Groups Tertiary Amine, Aromatic Ring, Hydroxyl (Alcohol)
Molecular Formula C₁₂H₁₉NO₂

| Likely CAS | Note: Specific isomer CAS is rare in public databases; often managed under generic N-alkyldiethanolamine codes.[1][2] |

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I apply the Structure-Activity Relationship (SAR) principle to establish the safety profile. Based on analogs like N-Phenyldiethanolamine (CAS 120-07-0) and m-Tolyldiethanolamine (CAS 91-99-6), the following hazards are the minimum standard for handling and disposal.

Core Hazards
  • Serious Eye Damage (Category 1): The diethanolamine moiety is corrosive to ocular tissue. Irreversible damage can occur upon contact.

  • Aquatic Toxicity (Chronic Category 2/3): Aniline derivatives are notoriously toxic to aquatic life with long-lasting effects. Zero-discharge to sewer is mandatory.

  • Acute Toxicity (Oral/Dermal): Harmful if swallowed or absorbed through skin.

  • Incompatibility: Reacts exothermically with strong acids and oxidizers.

Pre-Disposal Handling & Segregation

Before disposal, waste must be segregated correctly to prevent dangerous chemical reactions in the waste drum.

Segregation Rules:

  • NO Acids: Do not mix with acidic waste streams (e.g., HCl, H₂SO₄). This will generate heat and potentially form salts that complicate incineration.

  • NO Oxidizers: Keep away from nitrates, peroxides, and permanganates to avoid fire hazards.

  • NO Nitrosating Agents: CRITICAL. Do not mix with nitrites (e.g., Sodium Nitrite). Secondary/Tertiary amines can react to form Nitrosamines , which are potent carcinogens.

Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles + Face shield (if pouring).

  • Skin: Nitrile gloves (double-gloved recommended; 0.11mm minimum thickness) and a lab coat.

  • Respiratory: If aerosols are generated, use a respirator with an ABEK (Organic Vapor/Inorganic/Acid/Ammonia) filter.

Disposal Procedures

Scenario A: Liquid Waste (Pure or Solution)
  • Container: Collect in High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the solution is acidic (though it should be basic/neutral).

  • Labeling: Label clearly as "Hazardous Waste - Toxic / Irritant - Organic Amine" . List constituents explicitly.

  • Disposal Path: High-Temperature Incineration.

    • Mechanism:[3][4] The waste must be sent to a licensed facility equipped with an afterburner and scrubber to handle Nitrogen Oxides (NOx) generated during combustion.

Scenario B: Solid Waste (Contaminated Debris)
  • Items: Gloves, paper towels, weigh boats, and pipette tips.

  • Protocol: Place in a dedicated "Solid Hazardous Waste" bag (typically yellow or red, depending on facility codes).

  • Disposal Path: Incineration. Do not dispose of in regular trash; the leachate can contaminate groundwater.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Scenario A). Do not pour down the drain.

  • Defacing: Deface the label and mark "Empty". Dispose of the container as chemically contaminated plastic/glass waste.

Waste Workflow Diagram

The following decision tree outlines the logical flow for handling this chemical waste.

DisposalWorkflow Start Waste Generation: 2,2'-[(2,5-Dimethylphenyl)imino]diethanol StateCheck Physical State? Start->StateCheck Liquid Liquid Waste (Pure or Solution) StateCheck->Liquid Liquid Solid Solid Waste (Wipes, Gloves, Debris) StateCheck->Solid Solid Segregation Segregation Check: Contains Acids or Nitrites? Liquid->Segregation SolidBag Double Bag in Hazardous Waste Bags Solid->SolidBag Separate ACTION: Segregate Immediately Do Not Mix Segregation->Separate Yes (Risk of Heat/Carcinogens) Collection Collect in HDPE/Glass Drum Label: 'Toxic - Organic Amine' Segregation->Collection No (Compatible) Separate->Collection After Segregation Final Final Disposal: High-Temp Incineration (NOx Scrubber Required) Collection->Final SolidBag->Final

Figure 1: Decision matrix for the safe segregation and disposal of amine-based chemical waste.

Emergency Spills & Exposure

In the event of a spill during disposal transfer:

  • Evacuate & Ventilate: Remove ignition sources (though flammability is low, volatility increases with heat).

  • Containment: Use inert absorbents (Vermiculite, Diatomaceous Earth, or Sand).

    • Note: Avoid using sawdust if the spill is mixed with oxidizers. For pure amine, sawdust is acceptable but clay is preferred.

  • Neutralization: Do not attempt to neutralize with strong acid directly on the spill, as this may cause splattering. Absorb first.

  • Cleaning: Wash the area with a dilute detergent solution. Collect all wash water as hazardous waste.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for N-Phenyldiethanolamine (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

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